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  • Product: Triethyl 1,1,2-ethylenetricarboxylate
  • CAS: 13049-86-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate: A Versatile Intermediate in Complex Synthesis

For researchers and professionals engaged in the fields of organic synthesis and drug development, the strategic selection of foundational molecules is paramount. Triethyl 1,1,2-ethanetricarboxylate, a multifunctional es...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in the fields of organic synthesis and drug development, the strategic selection of foundational molecules is paramount. Triethyl 1,1,2-ethanetricarboxylate, a multifunctional ester, represents a significant building block for the construction of intricate molecular architectures. This guide provides a comprehensive analysis of its chemical identity, properties, synthesis, and applications, with a focus on its utility in creating carbocyclic and heterocyclic frameworks relevant to medicinal chemistry.

Core Compound Profile: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is critical for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is triethyl ethane-1,1,2-tricarboxylate .[1][2] Due to its widespread use and historical naming conventions, it is also known by a variety of synonyms.

Identifier Type Value
IUPAC Name triethyl ethane-1,1,2-tricarboxylate[1][2]
CAS Number 7459-46-3[1][2][3][4]
Molecular Formula C11H18O6[1][2][4][5]
Synonyms 1,1,2-Ethanetricarboxylic acid, triethyl ester[1][2][3][4]; Triethyl 1,1,2-ethanetricarboxylate[1][2][3]; Diethyl 2-(ethoxycarbonyl)butanedioate[3]; 1,1,2-Tricarbethoxyethane[2][5]; 2-(Ethoxycarbonyl)succinic acid diethyl ester[5]
Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective application in experimental design.

Property Value
Molecular Weight 246.26 g/mol [1][5][6]
Appearance Colorless to almost colorless clear liquid[3]
Density 1.074 g/mL at 25 °C[6]
Boiling Point 99 °C at 0.5 mmHg
Refractive Index n20/D 1.429
InChI Key TVWZLLYAJDSSCJ-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Insights

The primary route for the synthesis of triethyl 1,1,2-ethanetricarboxylate involves the alkylation of diethyl malonate.[7] This method leverages the acidity of the α-proton of the malonic ester to generate a nucleophilic enolate, which subsequently reacts with a halogenated ethyl carboxylate.

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol outlines a representative procedure for the synthesis of the target compound.

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium methoxide in methanol (18-21% solution), at a temperature of 70-80°C for 10-30 minutes. This step facilitates the deprotonation of the α-carbon to form the reactive enolate intermediate.[7]

  • Catalysis: A catalytic amount of potassium iodide (0.5-1 wt% relative to diethyl malonate) is introduced into the reaction mixture. The iodide ion serves as a catalyst to enhance the rate of the subsequent nucleophilic substitution.[7]

  • Alkylation: A halogenated ethyl carboxylate, for instance, ethyl chloroacetate or ethyl bromoacetate, is added dropwise to the reaction mixture over a period of 30-50 minutes.[7]

  • Reaction Completion: The reaction is maintained at 70-80°C for a duration of 3-15 hours to ensure the completion of the alkylation.[7]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and inorganic salts are removed by washing with water. The organic layer is then dried, and the final product, triethyl 1,1,2-ethanetricarboxylate, is isolated and purified by vacuum distillation.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Halogenated Ethyl Carboxylate Halogenated Ethyl Carboxylate Alkylation Alkylation Halogenated Ethyl Carboxylate->Alkylation Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe)->Enolate Formation Catalyst (e.g., KI) Catalyst (e.g., KI) Catalyst (e.g., KI)->Alkylation Heat (70-80°C) Heat (70-80°C) Heat (70-80°C)->Alkylation Enolate Formation->Alkylation Purification Purification Alkylation->Purification Product Product Purification->Product Vacuum Distillation

Caption: Synthesis workflow for triethyl 1,1,2-ethanetricarboxylate.

Applications in Synthetic Chemistry and Drug Discovery

Triethyl 1,1,2-ethanetricarboxylate is a valuable precursor in organic synthesis due to its multiple reactive sites, which allow for a variety of chemical modifications.[8][9] The presence of acidic protons alpha to the ester groups enables its use as a nucleophile in several carbon-carbon bond-forming reactions.[8]

Michael Addition Reactions

A primary application of this compound is its role as a Michael donor in conjugate addition reactions.[8] In the presence of a base, it can be deprotonated to form a resonance-stabilized enolate. This nucleophile can then add to an α,β-unsaturated carbonyl compound (a Michael acceptor), leading to the formation of a new carbon-carbon bond and a more complex molecular structure. This reactivity is fundamental for synthesizing substituted succinic acid derivatives.[8]

Scaffold for Chemical Libraries

While direct applications in drug development are not extensively documented, the structural motif of triethyl 1,1,2-ethanetricarboxylate, being related to succinic acid, suggests its potential as a scaffold for creating diverse chemical libraries for biological screening.[10] The three ester groups provide handles for various transformations, such as hydrolysis to the corresponding carboxylic acids, which can then be converted to amides or other derivatives.[10] This versatility makes it an attractive starting point for the synthesis of novel bioactive molecules.[10] It has been noted as an intermediate in the preparation of heterocyclic compounds like pyrroles and pyridines.[11]

Experimental_Workflow Start Start Reactants Triethyl 1,1,2-ethanetricarboxylate + Michael Acceptor (e.g., Chalcone) Start->Reactants Base_Addition Add Base (e.g., NaOEt) to form Enolate Reactants->Base_Addition Reaction_Step Combine Enolate and Michael Acceptor Base_Addition->Reaction_Step Monitoring Monitor Reaction (e.g., TLC) Reaction_Step->Monitoring Quenching Quench Reaction (e.g., dilute HCl) Monitoring->Quenching Reaction Complete Workup Aqueous Workup & Extraction Quenching->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for a Michael addition reaction.

Conclusion

Triethyl 1,1,2-ethanetricarboxylate is a readily accessible and highly versatile chemical intermediate. Its structural features, particularly the presence of multiple ester functionalities and an acidic proton, make it an invaluable tool for synthetic chemists. While its direct role in drug development is still emerging, its utility as a scaffold for generating diverse molecular structures positions it as a compound of significant interest for the discovery of new chemical entities with potential therapeutic applications. Further exploration of its reactivity is warranted to fully harness its potential in medicinal chemistry and materials science.

References

  • PubChem. Triethyl ethane-1,1,2-tricarboxylate. National Center for Biotechnology Information. [Link]

  • NIST. 1,1,2-Ethanetricarboxylic acid, triethyl ester. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester. [Link]

  • SIELC Technologies. Triethyl ethane-1,1,2-tricarboxylate. [Link]

  • CRO Splendid Lab Pvt. Ltd. 1,1,2-Ethanetricarboxylic Acid 1,1,2-Triethyl Ester. [Link]

  • MySkinRecipes. Triethyl 1,1,2-ethanetricarboxylate. [Link]

Sources

Exploratory

Solubility of Triethyl 1,1,2-ethylenetricarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Triethyl 1,1,2-ethylenetricarboxylate in Organic Solvents Authored by a Senior Application Scientist Introduction Triethyl 1,1,2-ethylenetricarboxylate is a versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Triethyl 1,1,2-ethylenetricarboxylate in Organic Solvents

Authored by a Senior Application Scientist

Introduction

Triethyl 1,1,2-ethylenetricarboxylate is a versatile building block in modern organic synthesis.[1] Its trifunctional nature, possessing three ester groups, provides multiple reaction sites for creating complex molecular architectures, making it a valuable precursor in the synthesis of carbocyclic and heterocyclic frameworks.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in a laboratory or industrial setting. This technical guide provides a comprehensive overview of the predicted solubility of triethyl 1,1,2-ethylenetricarboxylate based on its physicochemical properties and the principles of intermolecular forces. Furthermore, a detailed experimental protocol is provided for the empirical determination of its solubility, enabling researchers and drug development professionals to validate these predictions and establish optimal conditions for their specific applications.

Physicochemical Properties of Triethyl 1,1,2-ethylenetricarboxylate

The physicochemical properties of a compound are key determinants of its solubility. The properties of triethyl 1,1,2-ethylenetricarboxylate are summarized in the table below. The presence of three polar ester groups, combined with a moderately sized hydrocarbon backbone, suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₆[2][3][4][5][6]
Molecular Weight 246.26 g/mol [2][3][5][6]
Density 1.074 g/mL at 25 °C[2]
Boiling Point 253 °C[2]
Refractive Index 1.4280 to 1.4300 (20°C, 589nm)[5]
CAS Number 7459-46-3[2][3][4][5][6]

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances.[7] This principle is based on the nature and strength of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:

  • London Dispersion Forces: These are weak, temporary forces that exist between all molecules, arising from the transient fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.

  • Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

  • Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The solubility of triethyl 1,1,2-ethylenetricarboxylate in a given organic solvent will depend on the compatibility of their respective intermolecular forces.

Predicted Solubility Profile of Triethyl 1,1,2-ethylenetricarboxylate

Based on the molecular structure of triethyl 1,1,2-ethylenetricarboxylate, which contains both polar ester functional groups and nonpolar ethyl groups, a varied solubility profile is anticipated. The following table provides a predicted solubility profile in a range of common organic solvents, categorized by their polarity.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarLowThe non-polar nature of hexane interacts favorably with the ethyl groups of the triester via London dispersion forces. However, these interactions are unlikely to be strong enough to overcome the significant dipole-dipole interactions between the polar ester groups of the solute molecules.
Toluene Non-polarModerateToluene is a non-polar aromatic solvent. Its π-system can induce dipoles, leading to slightly stronger interactions with the polar ester groups compared to hexane. This, combined with London dispersion forces, is expected to result in moderate solubility.
Dichloromethane Polar AproticHighDichloromethane is a polar aprotic solvent capable of strong dipole-dipole interactions. These interactions with the polar ester groups of triethyl 1,1,2-ethylenetricarboxylate are expected to be significant, leading to high solubility.
Ethyl Acetate Polar AproticHighAs an ester itself, ethyl acetate has a similar polarity and functional group to the solute. The strong dipole-dipole interactions between the ester groups of both the solute and the solvent are expected to lead to high solubility, following the "like dissolves like" principle.
Acetone Polar AproticHighAcetone is a highly polar aprotic solvent with a strong dipole moment centered on its carbonyl group. This will lead to strong dipole-dipole interactions with the ester groups of the solute, resulting in high solubility.
Tetrahydrofuran (THF) Polar AproticHighTHF is a polar aprotic ether. The polar C-O-C bonds and the overall molecular dipole will facilitate strong dipole-dipole interactions with the ester functionalities of triethyl 1,1,2-ethylenetricarboxylate, leading to high solubility.
Methanol Polar ProticHighMethanol is a polar protic solvent capable of forming hydrogen bonds. While triethyl 1,1,2-ethylenetricarboxylate cannot donate hydrogen bonds, the oxygen atoms of its carbonyl groups can act as hydrogen bond acceptors. This, in addition to strong dipole-dipole interactions, is expected to result in high solubility.
Ethanol Polar ProticHighSimilar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute as a hydrogen bond donor. The slightly larger non-polar ethyl group of ethanol may also enhance interactions with the ethyl groups of the solute, contributing to high solubility.
Water Polar ProticLow to InsolubleDespite being a highly polar protic solvent, the large, non-polar hydrocarbon portion of triethyl 1,1,2-ethylenetricarboxylate is expected to make it hydrophobic. The energy required to disrupt the strong hydrogen bonding network of water is unlikely to be compensated by the formation of new solute-water interactions, leading to low solubility or immiscibility.

Experimental Protocol for the Determination of Solubility

The following protocol provides a standardized method for the experimental determination of the solubility of triethyl 1,1,2-ethylenetricarboxylate in an organic solvent. This procedure is designed to be a self-validating system for generating reliable and reproducible data.

Materials and Reagents
  • Triethyl 1,1,2-ethylenetricarboxylate (99% purity or higher)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector (optional, for high-precision quantification)

Step-by-Step Methodology
  • Preparation of a Saturated Solution: a. Add a known mass of triethyl 1,1,2-ethylenetricarboxylate to a vial. b. Add a known volume of the selected organic solvent to the vial. c. Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). d. Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period is essential to confirm saturation.

  • Sample Collection and Preparation: a. Allow the undissolved solute to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid material is transferred. c. For gravimetric analysis, transfer the collected supernatant to a pre-weighed vial. d. For chromatographic analysis, filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • Quantification of Dissolved Solute:

    • Gravimetric Method: a. Carefully evaporate the solvent from the pre-weighed vial containing the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. b. Once the solvent is completely removed, weigh the vial containing the dried residue. c. The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial. d. Calculate the solubility in g/L or other appropriate units.

    • Chromatographic Method (GC/HPLC): a. Prepare a series of standard solutions of triethyl 1,1,2-ethylenetricarboxylate of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions. c. Analyze the filtered saturated solution and determine its concentration from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_grav Gravimetric Method cluster_chrom Chromatographic Method prep1 Add known mass of solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate at constant temperature prep2->prep3 sample1 Allow undissolved solute to settle prep3->sample1 sample2 Collect supernatant sample1->sample2 quant_choice Choose Quantification Method sample2->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric chromatographic Chromatographic Analysis (GC/HPLC) quant_choice->chromatographic grav1 Transfer supernatant to pre-weighed vial gravimetric->grav1 chrom1 Filter supernatant chromatographic->chrom1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried residue grav2->grav3 grav4 Calculate solubility grav3->grav4 chrom3 Analyze sample and standards chrom1->chrom3 chrom2 Prepare calibration standards chrom2->chrom3 chrom4 Determine concentration from calibration curve chrom3->chrom4

Caption: Experimental workflow for the determination of the solubility of Triethyl 1,1,2-ethylenetricarboxylate.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Triethyl 1,1,2-ethanetricarboxyl
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Triethyl ethane-1,1,2-tricarboxyl
  • A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxyl
  • Applications of Trimethyl Ethane-1,1,2-tricarboxylate in Organic Synthesis: A Vers
  • 1,1,2-Ethanetricarboxylic acid, triethyl ester - the NIST WebBook.
  • Triethyl 1,1,2-ethanetricarboxylate, 99% 100 g | Buy Online | Thermo Scientific Chemicals.
  • Triethyl 1,1,2-Ethanetricarboxyl

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Triethyl 1,1,2-ethylenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the key physicochemical properties of triethyl 1,1,2-ethylenetri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the key physicochemical properties of triethyl 1,1,2-ethylenetricarboxylate, a compound of interest in various research and development sectors, including organic synthesis and pharmaceutical sciences. Herein, we delve into its molecular weight and density, offering not only established data but also detailed, field-proven methodologies for their experimental determination. The protocols described are grounded in fundamental scientific principles to ensure accuracy and reproducibility, empowering researchers to confidently characterize this and similar compounds.

Section 1: Core Properties of Triethyl 1,1,2-ethylenetricarboxylate

Triethyl 1,1,2-ethylenetricarboxylate, also known by its IUPAC name triethyl ethane-1,1,2-tricarboxylate, is a carboxylate ester with the chemical formula C₁₁H₁₈O₆.[1][2] Its molecular structure and functional groups make it a versatile intermediate in organic synthesis.[3] Accurate knowledge of its physical properties is paramount for its application in controlled chemical reactions and for the development of novel molecular entities.

A summary of the key physical data for triethyl 1,1,2-ethylenetricarboxylate is presented below:

PropertyValueSource(s)
Molecular Weight 246.26 g/mol [1][2][4][5]
Density 1.074 g/mL at 25 °C[3][4]
CAS Number 7459-46-3[1][4][5]
Molecular Formula C₁₁H₁₈O₆[1][2]

Section 2: Experimental Determination of Molecular Weight

The molecular weight of a compound is a fundamental parameter, directly influencing its stoichiometric relationships in chemical reactions and its pharmacological profile in drug development. While the theoretical molecular weight can be calculated from the molecular formula, experimental verification is crucial to confirm the identity and purity of a synthesized or isolated compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose.[6][7][8]

Principle of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6][7][8] The gas chromatograph separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8][9] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized.[10][11] The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10][11] The detector records the abundance of each ion at a specific m/z, generating a mass spectrum that serves as a molecular fingerprint. The peak with the highest m/z ratio in the mass spectrum, known as the molecular ion peak (M+), corresponds to the molecular weight of the compound.[10]

Experimental Protocol for GC-MS Analysis

Objective: To experimentally determine the molecular weight of triethyl 1,1,2-ethylenetricarboxylate.

Materials:

  • Triethyl 1,1,2-ethylenetricarboxylate sample

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of triethyl 1,1,2-ethylenetricarboxylate (approximately 1 mg/mL) in a suitable volatile solvent. The choice of solvent is critical; it must be able to dissolve the sample and be volatile enough to not interfere with the analysis.

  • Instrument Setup:

    • Set the GC oven temperature program. An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes is a typical starting point. This temperature program is designed to ensure the separation of the analyte from any impurities and the solvent.

    • Set the injector temperature to 250°C to ensure rapid and complete volatilization of the sample.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). Helium is an inert gas that will not react with the sample.

    • Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.

  • Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds. The total run time will depend on the temperature program.

  • Interpretation: Analyze the resulting mass spectrum for the peak corresponding to the molecular ion (M+). The m/z value of this peak will provide the experimentally determined molecular weight of triethyl 1,1,2-ethylenetricarboxylate. Fragmentation patterns in the spectrum can also be used to confirm the structure of the molecule.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column Separation Injector->Column Carrier Gas (He) IonSource Ionization Column->IonSource Eluted Compound MassAnalyzer Mass Analyzer (m/z separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Workflow for molecular weight determination using GC-MS.

Section 3: Experimental Determination of Density

Density, the mass of a substance per unit volume, is a critical physical property that is influenced by temperature. It is essential for various applications, including quality control, formulation development, and reaction monitoring. The pycnometer method is a highly precise and accessible technique for determining the density of liquids.[1][3]

Principle of the Pycnometer Method

The pycnometer method is a gravimetric technique that relies on the precise measurement of the mass of a known volume of a liquid.[1] A pycnometer is a glass flask with a precisely calibrated volume, typically at a specific temperature (e.g., 20°C or 25°C).[1][12] By weighing the pycnometer empty, then filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid, the density of the sample can be accurately calculated. The use of a reference liquid allows for the precise determination of the pycnometer's volume at the experimental temperature.

Experimental Protocol for Density Determination using a Pycnometer

Objective: To accurately determine the density of triethyl 1,1,2-ethylenetricarboxylate at a specific temperature.

Materials:

  • Pycnometer (e.g., 25 mL or 50 mL) with a capillary stopper

  • Analytical balance (readability to at least 0.0001 g)

  • Thermostatic water bath

  • Precision thermometer

  • Triethyl 1,1,2-ethylenetricarboxylate sample

  • Deionized water (as a reference liquid)

  • Acetone (for cleaning and drying)

  • Lint-free wipes

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with deionized water. Ensure the pycnometer is completely dry by rinsing with acetone and allowing it to air dry or by placing it in a drying oven.

    • Weigh the clean, dry, and empty pycnometer (m₀) on the analytical balance.

    • Fill the pycnometer with deionized water and place it in the thermostatic water bath set to the desired temperature (e.g., 25°C). Allow it to equilibrate for at least 20 minutes.

    • Insert the capillary stopper, allowing excess water to escape through the capillary. Carefully dry the outside of the pycnometer with a lint-free wipe.

    • Weigh the pycnometer filled with water (m₁).

    • The volume of the pycnometer (V) at the experimental temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer as in step 1.

    • Fill the pycnometer with the triethyl 1,1,2-ethylenetricarboxylate sample.

    • Place the filled pycnometer in the thermostatic water bath at the same temperature used for calibration and allow it to equilibrate.

    • Insert the capillary stopper, allowing excess sample to escape. Carefully dry the outside of the pycnometer.

    • Weigh the pycnometer filled with the sample (m₂).

  • Calculation:

    • The mass of the sample (m_sample) is calculated as: m_sample = m₂ - m₀.

    • The density of the sample (ρ_sample) is then calculated as: ρ_sample = m_sample / V.

  • Self-Validation: For enhanced accuracy and to ensure the trustworthiness of the result, it is imperative to repeat the measurement at least three times and calculate the average density. The standard deviation of these measurements will provide an indication of the precision of the result.

Diagram of the Pycnometer Method Workflow:

Pycnometer_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calculation Calculation CleanDry Clean & Dry Pycnometer WeighEmpty Weigh Empty Pycnometer (m₀) CleanDry->WeighEmpty FillWater Fill with Deionized Water WeighEmpty->FillWater CalcVolume Calculate Pycnometer Volume (V) WeighEmpty->CalcVolume CalcDensity Calculate Sample Density (ρ) WeighEmpty->CalcDensity EquilibrateWater Equilibrate in Water Bath FillWater->EquilibrateWater WeighWater Weigh Pycnometer + Water (m₁) EquilibrateWater->WeighWater WeighWater->CalcVolume CleanDry2 Clean & Dry Pycnometer FillSample Fill with Sample CleanDry2->FillSample EquilibrateSample Equilibrate in Water Bath FillSample->EquilibrateSample WeighSample Weigh Pycnometer + Sample (m₂) EquilibrateSample->WeighSample WeighSample->CalcDensity CalcVolume->CalcDensity

Caption: Workflow for density determination using the pycnometer method.

Section 4: Safety and Handling

Triethyl 1,1,2-ethylenetricarboxylate is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[13] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[14] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[14] In case of contact with skin or eyes, flush immediately with plenty of water.[14] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[15]

Section 5: Conclusion

This technical guide has provided essential data and detailed experimental protocols for the determination of the molecular weight and density of triethyl 1,1,2-ethylenetricarboxylate. By understanding and applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the accurate characterization of this and other chemical compounds, which is a cornerstone of scientific integrity and successful research outcomes. The emphasis on self-validating systems and the explanation of the causality behind experimental choices are intended to empower users to not only follow procedures but to understand the science that underpins them.

References

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Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of Triethyl 1,1,2-ethylenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Triethyl 1,1,2-ethylenetricarboxylate. As a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Triethyl 1,1,2-ethylenetricarboxylate. As a crucial building block in organic synthesis, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation and best practices in a research and development setting.

Compound Identification and Physicochemical Properties

Triethyl 1,1,2-ethylenetricarboxylate, also known as 1,1,2-Ethanetricarboxylic Acid Triethyl Ester, is a complex ester utilized in synthetic chemistry.[1][2] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Data for Triethyl 1,1,2-ethylenetricarboxylate

PropertyValueSource(s)
CAS Number 7459-46-3[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₈O₆[2][3][4][5][6][7]
Molecular Weight 246.26 g/mol [3][4][8]
Appearance Colorless to almost colorless clear liquid[1][4][7]
Density 1.074 g/mL at 25 °C[3]
Boiling Point 99 °C at 0.5 mmHg[3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Refractive Index n20/D 1.429 (lit.)[3]
Purity >96.0% (GC) to 99%[1][3][5]

Hazard Evaluation: A Case of Conflicting Data

A critical aspect of working with any chemical is a clear understanding of its potential hazards. In the case of Triethyl 1,1,2-ethylenetricarboxylate, there is conflicting information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

One supplier's Safety Data Sheet (SDS) indicates that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[9] However, aggregated GHS information from multiple notifications to the European Chemicals Agency (ECHA) C&L Inventory, as reported by PubChem, suggests otherwise.[10] This discrepancy may arise from various factors, including the purity of the substance tested, the concentrations used in toxicological studies, or differing interpretations of the available data.

Table 2: Conflicting GHS Hazard Classifications

Classification SourceHazard StatementsPictogramSignal Word
Fisher Scientific SDS[9]Not classified as hazardousNone requiredNone required
PubChem (ECHA C&L data)[10]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationIrritantWarning

Expert Directive: Given the conflicting data, a conservative approach is mandated. Researchers and laboratory personnel must handle Triethyl 1,1,2-ethylenetricarboxylate as a substance that is irritating to the skin, eyes, and respiratory system. All safety protocols and personal protective equipment (PPE) recommendations in this guide are based on this higher hazard classification.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is fundamental to laboratory safety. The following workflow should be implemented before handling Triethyl 1,1,2-ethylenetricarboxylate.

RiskAssessment cluster_prep Preparation Phase cluster_execution Execution A Identify Hazards (Skin, Eye, Respiratory Irritant) B Review SDS & Technical Guide A->B C Assess Quantities & Procedure Duration B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Ensure Engineering Controls (Fume Hood Availability) C->E F Locate Safety Shower & Eyewash D->F E->F G Identify Spill Kit Location F->G H Proceed with Experiment G->H

Caption: Risk assessment workflow for handling Triethyl 1,1,2-ethylenetricarboxylate.

Safe Handling and Personal Protective Equipment (PPE)

Based on the potential for irritation, the following handling procedures and PPE are mandatory.

Engineering Controls
  • Fume Hood: All handling of Triethyl 1,1,2-ethylenetricarboxylate, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or mists.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • A standard laboratory coat must be worn, fully buttoned, with sleeves extending to the wrists.

    • Gloves: Given that this compound is an ester, butyl or nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11]

  • Incompatibilities: Keep away from strong oxidizing agents.[9][11]

  • Stability: The compound is stable under normal storage conditions.[9][11]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Accidental Release Measures

A prompt and appropriate response to a spill is critical to prevent exposure and further contamination.

SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Collect Residue into Waste Container D->E F Decontaminate Spill Area E->F G Dispose of Waste as Hazardous F->G H Report Incident G->H

Caption: Step-by-step spill response protocol.

Protocol for a Small Spill (in a fume hood):

  • Containment: Use a non-combustible absorbent material like vermiculite or sand to dike the spill.

  • Absorption: Gently cover the spill with the absorbent material.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste according to your institution's guidelines.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Considerations

All waste containing Triethyl 1,1,2-ethylenetricarboxylate, including unused product and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Conclusion

While Triethyl 1,1,2-ethylenetricarboxylate is a valuable reagent, the conflicting hazard information necessitates a cautious and informed approach to its handling. By adhering to the principles of a conservative risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work safely and effectively with this compound. The causality behind these protocols is rooted in the precautionary principle: in the face of scientific uncertainty, the burden of proof that a substance is not harmful falls on demonstrating its safety. Until the hazard classification of Triethyl 1,1,2-ethylenetricarboxylate is unequivocally resolved, treating it as an irritant is the only responsible course of action.

References

  • Triethyl ethane-1,1,2-tricarboxylate. PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Triethyl ethane-1,1,2-tricarboxylate - SIELC Technologies. (2018, May 16). Retrieved February 13, 2026, from [Link]

  • Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 25). Retrieved February 13, 2026, from [Link]

  • 1,1,2-Ethanetricarboxylic acid, triethyl ester - NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Foundational

Literature review of Triethyl 1,1,2-ethylenetricarboxylate in organic synthesis

An In-depth Technical Guide to Triethyl 1,1,2-Ethenetricarboxylate in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Synthetic Building Block Triethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Triethyl 1,1,2-Ethenetricarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Triethyl 1,1,2-ethenetricarboxylate is a multifunctional organic compound characterized by a carbon-carbon double bond substituted with three electron-withdrawing ethyl carboxylate groups. This unique electronic structure renders the alkene moiety highly electrophilic, making it an exceptionally versatile reagent in organic synthesis. Its heightened reactivity compared to more common alkylidenemalonates opens avenues for a wide array of chemical transformations.[1] This guide explores the synthesis, core reactivity, and synthetic applications of this powerful building block, providing both mechanistic insights and practical experimental protocols for its use in constructing complex molecular architectures.

The strategic placement of the three ester groups not only activates the double bond towards nucleophilic attack and cycloaddition reactions but also provides multiple handles for subsequent derivatization, making it an attractive precursor for diverse chemical libraries and target-oriented synthesis.

Core Reactivity Profile

The synthetic utility of Triethyl 1,1,2-ethenetricarboxylate is dominated by its electron-deficient nature. This section delves into the two primary modes of reactivity: conjugate additions and cycloaddition reactions, which form the foundation of its application in organic synthesis.

Conjugate Addition: A Potent Michael Acceptor

The most prominent feature of Triethyl 1,1,2-ethenetricarboxylate is its role as a powerful Michael acceptor.[1] The presence of three ester groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, making the β-carbon exceptionally susceptible to nucleophilic attack. This conjugate addition, or Michael reaction, is a cornerstone of C-C bond formation in organic chemistry.[2]

Mechanistic Insight:

The reaction proceeds via the addition of a nucleophile (the Michael donor) to the β-carbon of the ethenetricarboxylate (the Michael acceptor). This process is often catalyzed by a base, which generates the active nucleophile (e.g., an enolate). The resulting intermediate is a stabilized enolate, which is then protonated during workup to yield the final 1,4-adduct. The driving force is the formation of a stable C-C σ-bond at the expense of a weaker C-C π-bond.[3]

Reaction Workflow: Michael Addition

cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation nuc Nucleophile (Michael Donor) add Conjugate Addition (Formation of Enolate Intermediate) nuc->add 1. Add to Acceptor base Base (e.g., NaOEt) acceptor Triethyl 1,1,2-Ethenetricarboxylate (Michael Acceptor) acceptor->add protonate Protonation (e.g., H3O+) add->protonate 2. Quench extract Extraction & Purification protonate->extract 3. Isolate product Final Adduct extract->product

Caption: Generalized workflow for a Michael addition reaction.

Lewis Acid Catalysis:

The reactivity of ethenetricarboxylates can be further enhanced and controlled through the use of Lewis acids. Catalysts such as ZnCl₂, InBr₃, and SnCl₄ can coordinate to the carbonyl oxygen atoms of the ester groups, further increasing the electrophilicity of the β-carbon.[1][4][5] This activation allows reactions to proceed under milder conditions and can influence the stereochemical outcome of the addition. For instance, Lewis acids have been shown to efficiently promote the conjugate addition of arylallenes to ethenetricarboxylates, leading to the synthesis of indene derivatives.[4]

Experimental Protocol: Synthesis of a Michael Adduct

This protocol describes a general procedure for the Michael addition of a β-ketoester to Triethyl 1,1,2-ethenetricarboxylate.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-ketoester (1.0 eq) in anhydrous ethanol (5 mL/mmol).

  • Base Addition : To the stirred solution, add a catalytic amount of sodium ethoxide (0.1 eq) at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.

  • Acceptor Addition : Add Triethyl 1,1,2-ethenetricarboxylate (1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup : Once the reaction is complete, neutralize the mixture with 1 M HCl. Remove the solvent under reduced pressure.

  • Purification : Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

[4+2] Cycloaddition: An Electron-Deficient Dienophile

The electron-poor double bond of Triethyl 1,1,2-ethenetricarboxylate makes it a highly reactive dienophile in Diels-Alder reactions.[6][7] This [4+2] cycloaddition provides a powerful and stereospecific method for the synthesis of functionalized six-membered rings.[8][9] The reaction's efficiency is governed by the electronic complementarity between an electron-rich diene (HOMO) and the electron-poor dienophile (LUMO).[8]

Mechanistic Considerations and Stereoselectivity:

The Diels-Alder reaction is a concerted, pericyclic process that typically proceeds through a cyclic transition state.[6] When cyclic dienes are used, two stereoisomeric products, endo and exo, can be formed. For ethenetricarboxylates, Lewis acid catalysis has been shown to significantly enhance endo selectivity in reactions with cyclopentadiene.[7]

Mechanism: Lewis Acid-Catalyzed Diels-Alder Reaction

cluster_reactants Reactants cluster_ts Transition State diene Diene (e.g., Cyclopentadiene) ts Coordinated [4+2] Transition State (endo-selective) diene->ts Cycloaddition dienophile Ethenetricarboxylate dienophile->ts lewis_acid Lewis Acid (e.g., EtAlCl2) lewis_acid->dienophile Coordination product Cycloadduct ts->product Bond Formation

Caption: Lewis acid catalysis enhances endo selectivity.

CatalystTemperature (°C)endo:exo RatioReference
None (Thermal)251:1.9[7]
EtAlCl₂-405.4:1[7]
Zn(OTf)₂253.1:1[7]
Cu(OTf)₂-204.8:1[7]
Table 1: Effect of Lewis Acid Catalysis on Stereoselectivity in the Diels-Alder reaction of an ethenetricarboxylate with cyclopentadiene.[7]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Catalyst Preparation : In a flame-dried flask under N₂, dissolve Triethyl 1,1,2-ethenetricarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -40 °C.

  • Lewis Acid Addition : Slowly add a solution of ethylaluminum dichloride (EtAlCl₂) (1.0 eq) in hexanes. Stir for 15 minutes.

  • Diene Addition : Add freshly cracked cyclopentadiene (1.2 eq) dropwise over 10 minutes.

  • Reaction : Stir the mixture at -40 °C for 4 hours.

  • Quenching and Workup : Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Isolation : Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the residue by flash chromatography to isolate the endo and exo cycloadducts.

Applications in Heterocyclic Synthesis

A major application of highly electrophilic ethenetricarboxylates is the rapid construction of complex heterocyclic frameworks.[1] Their reactivity allows for tandem or one-pot sequences where an initial conjugate addition is followed by an intramolecular cyclization.

Synthesis of Substituted Tetrahydrofurans

Triethyl 1,1,2-ethenetricarboxylate reacts with propargyl alcohols in the presence of a Lewis acid catalyst, such as ZnBr₂ or InBr₃, to afford highly substituted methylenetetrahydrofurans.[1] The reaction likely proceeds through an initial Michael addition of the alcohol, followed by an intramolecular attack of the resulting intermediate onto the alkyne, which is activated by the Lewis acid.

Reaction Scheme: The reaction between triethyl ethenetricarboxylate and γ-CF₃-substituted propargyl alcohols, catalyzed by ZnBr₂, yields Z-CF₃-substituted methylenetetrahydrofurans with diastereoselectivity.[1]

Propargyl Alcohol SubstituentYield (%)Diastereomeric RatioReference
Phenyl851:1.3[1]
4-Chlorophenyl811:1.2[1]
Cyclohexyl661:1[1]
Table 2: Synthesis of Methylenetetrahydrofurans from Triethyl 1,1,2-ethenetricarboxylate (2b) and Propargyl Alcohols.[1]

Synthesis of Triethyl 1,1,2-Ethenetricarboxylate

While the literature primarily focuses on the reactions of ethenetricarboxylates, their synthesis is a critical prerequisite. A plausible approach involves a Knoevenagel-type condensation. Although a specific protocol for the triethyl ester is not detailed in the provided results, the synthesis of the related saturated compound, triethyl 1,1,2-ethanetricarboxylate, involves the alkylation of diethyl malonate with ethyl bromoacetate using a strong base.[10][11]

A potential synthesis for the unsaturated target could involve the reaction of diethyl malonate with diethyl oxalate, followed by a subsequent reaction sequence to introduce the third carboxylate and the double bond.

Conclusion

Triethyl 1,1,2-ethenetricarboxylate stands out as a potent and versatile electrophile in organic synthesis. Its electron-deficient nature makes it an ideal substrate for constructing complex molecules through Michael additions and Diels-Alder cycloadditions. The ability to fine-tune its reactivity with Lewis acid catalysts further enhances its synthetic utility, particularly in the stereocontrolled synthesis of carbocyclic and heterocyclic systems. For researchers in drug discovery and materials science, this reagent offers a reliable and efficient tool for building molecular complexity from simple precursors.

References

  • Yamazaki, S. (2016).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs.
  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester. Available at: [Link]

  • European Patent Office. (1997). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. EP 0779267 A1. Available at: [Link]

  • Wikipedia. Diels–Alder reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Available at: [Link]

  • ResearchGate. Inter- and Intramolecular Diels-Alder Reaction of Ethenetricarboxylate Derivatives. Available at: [Link]

  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

  • ARKIVOC. (2004). synthesis and reactions of n-ethynyl-heterocycles. Available at: [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]

  • Google Patents. Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Available at: [Link]

  • Nova Science Publishers. Heterocycles: Synthesis, Reactions and Applications. Available at: [Link]

  • PubMed. (1989). Synthesis of some heterocycles of pharmaceutical interest. Available at: [Link]

  • Yamazaki, S. et al. (2010). Lewis acid promoted reactions of ethenetricarboxylates with allenes: synthesis of indenes and gamma-lactones via conjugate addition/cyclization reaction. Journal of Organic Chemistry, 75(15), 5216-22. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Molecules. (2020). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Available at: [Link]

  • Royal Society of Chemistry. (2005). A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel–Crafts intramolecular Michael addition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Frontiers in Chemistry. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Triethyl 1,1,2-Ethanetricarboxylate via Michael Addition

Introduction Triethyl 1,1,2-ethanetricarboxylate is a versatile chemical intermediate characterized by its three ester functionalities. This structural feature allows for a variety of subsequent chemical transformations,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triethyl 1,1,2-ethanetricarboxylate is a versatile chemical intermediate characterized by its three ester functionalities. This structural feature allows for a variety of subsequent chemical transformations, making it a useful precursor in the synthesis of more complex molecules, including pharmacologically active compounds and functional materials. The strategic placement of the carboxylate groups provides handles for further derivatization, such as hydrolysis, amidation, or reduction, enabling the construction of diverse molecular architectures.

The synthesis of this compound can be effectively achieved through a Michael addition reaction, a reliable method for carbon-carbon bond formation.[1][2][3] This application note provides a detailed protocol for the synthesis of triethyl 1,1,2-ethanetricarboxylate, leveraging the conjugate addition of a malonic ester to an α,β-unsaturated carbonyl compound.

Reaction Principle

The core of this synthesis is the Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5][6] In this specific protocol, diethyl malonate serves as the Michael donor. In the presence of a base, the α-proton of diethyl malonate is abstracted to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of a suitable Michael acceptor. For the synthesis of triethyl 1,1,2-ethanetricarboxylate, a logical Michael acceptor would be a derivative of ethyl acrylate. The subsequent protonation of the resulting enolate yields the final product.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diethyl malonateReagentSigma-Aldrich
Ethyl acrylateReagentSigma-AldrichStabilized with hydroquinone
Sodium ethoxideReagentSigma-Aldrich21% solution in ethanol
Anhydrous EthanolACSFisher Scientific
Diethyl etherACSFisher Scientific
1 M Hydrochloric acidACSVWR
Saturated sodium bicarbonate solutionACSLabChem
Brine (Saturated NaCl solution)ACSLabChem
Anhydrous magnesium sulfateACSSigma-Aldrich

Experimental Protocol

Reaction Setup
  • Inert Atmosphere: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried to remove moisture.

  • Initial Charge: Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol (100 mL).

Base-Catalyzed Enolate Formation
  • Base Addition: To the stirred ethanol, carefully add sodium ethoxide solution (21% in ethanol, 1.1 equivalents) via the dropping funnel at room temperature.

  • Nucleophile Addition: Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution over 15 minutes. Stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the diethyl malonate enolate.

Michael Addition
  • Michael Acceptor Addition: Add ethyl acrylate (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.

Work-up and Purification
  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0°C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is neutral (pH ~7).

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude triethyl 1,1,2-ethanetricarboxylate.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure triethyl 1,1,2-ethanetricarboxylate.

Data Presentation

ParameterValue
Diethyl Malonate1.0 eq
Ethyl Acrylate1.0 eq
Sodium Ethoxide1.1 eq
SolventAnhydrous Ethanol
Reaction TemperatureReflux (~78°C)
Reaction Time4-6 hours
Expected Yield70-80%

Visualizations

Reaction Scheme

Michael_Addition cluster_product Product diethyl_malonate Diethyl Malonate product Triethyl 1,1,2-Ethanetricarboxylate diethyl_malonate->product + ethyl_acrylate Ethyl Acrylate ethyl_acrylate->product base Sodium Ethoxide (Base) solvent Ethanol (Solvent) Reaction_Mechanism start Start: Diethyl Malonate + Sodium Ethoxide in Ethanol enolate Step 1: Deprotonation Formation of Diethyl Malonate Enolate start->enolate Base Abstraction of α-H addition Step 2: Nucleophilic Attack Enolate attacks Ethyl Acrylate (Michael Acceptor) enolate->addition 1,4-Conjugate Addition intermediate Step 3: Formation of Intermediate Enolate addition->intermediate protonation Step 4: Protonation Intermediate enolate is protonated by Ethanol intermediate->protonation product Final Product: Triethyl 1,1,2-Ethanetricarboxylate protonation->product

Caption: Step-wise mechanism of the Michael addition.

Discussion

The protocol described provides a reliable and efficient method for the synthesis of triethyl 1,1,2-ethanetricarboxylate. The use of sodium ethoxide as a base is crucial for the deprotonation of diethyl malonate to form the nucleophilic enolate. [7]The choice of ethanol as a solvent is advantageous as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.

Monitoring the reaction by TLC is essential to determine the point of completion and to avoid the formation of side products from prolonged reaction times or excessive heat. The work-up procedure is designed to effectively remove the catalyst and any unreacted starting materials, and the final vacuum distillation should yield a product of high purity.

Troubleshooting
  • Low Yield:

    • Cause: Incomplete reaction or presence of water in the reaction mixture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous ethanol. Extend the reaction time if TLC indicates the presence of starting materials.

  • Side Product Formation:

    • Cause: Polymerization of ethyl acrylate or dialkylation of diethyl malonate.

    • Solution: Add the ethyl acrylate slowly and maintain temperature control during the addition. Use the specified stoichiometry to minimize dialkylation.

  • Difficult Purification:

    • Cause: Incomplete quenching or inefficient extraction.

    • Solution: Ensure the reaction mixture is neutralized before work-up. Perform the extractions thoroughly to maximize the recovery of the product from the aqueous layer.

Conclusion

The Michael addition of diethyl malonate to ethyl acrylate is a robust and scalable method for the synthesis of triethyl 1,1,2-ethanetricarboxylate. This application note provides a comprehensive and detailed protocol that can be readily implemented in a research or process development setting. The resulting product is a valuable intermediate for further synthetic transformations in various fields, including pharmaceutical and materials science.

References

  • Google Patents. (n.d.). CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer.
  • Indian Academy of Sciences. (2019). Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from proline-mandelic acid/tartaric acid. Journal of Chemical Sciences, 131(67). Retrieved from [Link]

  • LookChem. (n.d.). Triethyl methanetricarboxylate. Retrieved from [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7895. Retrieved from [Link]

  • NIH. (2014). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Molecules, 19(9), 15029-15042. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanetricarboxylic acid, triethyl ester. Retrieved from [Link]

  • RSC Publishing. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(73), 41837-41841. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

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Application

Application Note: Protocol for Alkylation of Diethyl Malonate with Ethyl Chloroacetate

Strategic Overview The alkylation of diethyl malonate (DEM) with ethyl chloroacetate is a cornerstone transformation in organic synthesis, serving as the primary route to triethyl ethane-1,1,2-tricarboxylate . This tries...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The alkylation of diethyl malonate (DEM) with ethyl chloroacetate is a cornerstone transformation in organic synthesis, serving as the primary route to triethyl ethane-1,1,2-tricarboxylate . This triester is a critical intermediate for the synthesis of succinic acid derivatives,


-keto esters, and various heterocyclic scaffolds used in pharmaceutical development.

Unlike simple alkylations with alkyl halides (e.g., ethyl bromide), the use of ethyl chloroacetate introduces a secondary electrophilic carbonyl center, necessitating precise control over stoichiometry and temperature to prevent Claisen-type self-condensation or polymerization. This protocol utilizes sodium ethoxide (NaOEt) generated in situ as the base, ensuring thermodynamic control and high regioselectivity for


-alkylation over 

-alkylation.
Key Reaction



[1][2][3][4][5]

Mechanistic Insight & Pathway Visualization

The reaction proceeds via a classic SN2 mechanism .[2][4] The process is biphasic in nature regarding the kinetics:

  • Enolization: Rapid deprotonation of the acidic methylene protons (

    
    ) of diethyl malonate by ethoxide.
    
  • Nucleophilic Attack: The resonance-stabilized enolate attacks the

    
    -carbon of ethyl chloroacetate.
    
  • Leaving Group Departure: Chloride is displaced. Note that the chloro- substituent is less reactive than bromo- or iodo- analogs, often requiring catalytic activation (KI) or prolonged reflux.

Diagram: Reaction Mechanism & Workflow

G Start Reagents: Diethyl Malonate + NaOEt Enolate Enolate Formation [Resonance Stabilized Anion] Start->Enolate Deprotonation (-EtOH) TS Transition State (SN2 Backside Attack) Enolate->TS + Cl-CH2-COOEt SideRxn Side Reaction Risk: Dialkylation / Claisen Condensation Enolate->SideRxn Excess Base/High Temp Addition Addition of Ethyl Chloroacetate (Electrophile) Addition->TS Product Product: Triethyl ethane-1,1,2-tricarboxylate TS->Product - NaCl

Figure 1: Mechanistic pathway for the mono-alkylation of diethyl malonate.

Critical Parameters & Reagent Table

Success relies on the quality of the ethoxide and the exclusion of water. Water hydrolyzes the esters and destroys the base, lowering yields.

Reagent Stoichiometry (1.0 Mole Scale)
ComponentRoleMW ( g/mol )Equiv.[6]Mass (g)Volume (mL)Density (g/mL)
Diethyl Malonate Nucleophile160.171.05168.2159.41.055
Ethyl Chloroacetate Electrophile122.551.00122.6107.01.145
Sodium Metal Base Precursor22.991.0023.0N/A0.968
Ethanol (Absolute) Solvent46.07N/A~400~5000.789
Potassium Iodide (opt.) Catalyst166.000.058.3N/ASolid

Expert Note: A slight excess (1.05 eq) of diethyl malonate is used to ensure the complete consumption of the toxic ethyl chloroacetate and to statistically minimize dialkylation.

Detailed Experimental Protocol

Phase 1: Preparation of Sodium Ethoxide Solution

Objective: Generate a moisture-free base solution.

  • Setup: Equip a 2-L three-necked round-bottom flask with a reflux condenser (drying tube attached), a pressure-equalizing dropping funnel, and a mechanical stirrer. Flush with dry nitrogen or argon.

  • Solvent: Add 500 mL of absolute ethanol .

    • Validation: Ethanol must be "super-dry" (Mg/I2 activated) for optimal results, though commercial absolute ethanol (<0.2% water) is acceptable for general synthesis.

  • Base Generation: Cut 23.0 g of sodium metal into small chunks. Add slowly to the ethanol.

    • Safety: Hydrogen gas is evolved. Maintain a steady flow of inert gas and ensure good ventilation.[7] Control exotherm with an ice bath if the reflux becomes too vigorous.

  • Completion: Stir until all sodium has dissolved (approx. 1–2 hours). The solution should be clear to slightly yellow.

Phase 2: Enolate Formation[2]
  • Cooling: Cool the ethoxide solution to 50°C.

  • Addition: Add 168.2 g (159.4 mL) of diethyl malonate dropwise via the funnel over 30–45 minutes.

  • Observation: A white precipitate (sodiomalonate) may form, turning the mixture into a thick slurry. This is normal.

  • Equilibration: Stir for an additional 15 minutes to ensure complete deprotonation.

Phase 3: Alkylation (The Critical Step)
  • Catalysis (Optional but Recommended): Add 8.3 g of powdered Potassium Iodide (KI). This facilitates the Finkelstein reaction in situ, converting the chloro- species to the more reactive iodo- species.

  • Addition: Add 122.6 g (107 mL) of ethyl chloroacetate dropwise over 60 minutes.

    • Control: The reaction is exothermic. Maintain temperature at gentle reflux (approx. 78°C) using the rate of addition. Do not allow the reaction to cool below 60°C, or the reaction will stall and potentially runaway upon reheating.

  • Reflux: Once addition is complete, heat the mixture to reflux for 5–7 hours .

    • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 80:20). The spot for ethyl chloroacetate (

      
      ) should disappear.
      
Phase 4: Workup & Isolation
  • Solvent Removal: Rearrange the condenser for distillation. Distill off approximately 350–400 mL of ethanol.

  • Quench: Cool the concentrated residue to room temperature. Pour the mixture into 600 mL of ice-cold water.

    • Logic: This dissolves the sodium chloride byproduct and separates the organic ester layer.

  • Extraction: Separate the organic layer.[6] Extract the aqueous phase with diethyl ether or dichloromethane (

    
    ).
    
  • Washing: Combine organic layers and wash with:

    • 50 mL Saturated NaHCO3 (removes unreacted acid traces).

    • 50 mL Brine.

  • Drying: Dry over anhydrous MgSO4. Filter and evaporate the solvent under reduced pressure.[6][8]

Phase 5: Purification
  • Vacuum Distillation: The crude oil requires high-vacuum distillation to separate the product from unreacted diethyl malonate.

    • Fraction 1: Unreacted Diethyl Malonate (BP ~90–100°C @ 15 mmHg).

    • Fraction 2 (Product): Triethyl ethane-1,1,2-tricarboxylate .[6][9][10]

      • Boiling Point: 155–160°C at 12 mmHg (approx. 130°C at 2 mmHg).

  • Yield: Expected yield is 75–85% (approx. 185–210 g).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in ethanol/reagents.Use freshly distilled absolute ethanol; dry reagents over molecular sieves.
Solidified Reaction Mix Sodiomalonate precipitation.Use a mechanical stirrer (not magnetic); add slightly more ethanol if the slurry seizes.
Dialkylation Excess base or alkyl halide.Strictly adhere to 1.05 eq. Malonate : 1.0 eq.[6] Base : 1.0 eq.[6] Halide.
Emulsion during Workup Amphiphilic byproducts.Add solid NaCl to saturate the aqueous phase; filter through Celite if necessary.

Safety & Hazard Analysis

  • Ethyl Chloroacetate: DANGER. Highly toxic by inhalation and skin absorption.[11][12] Severe lachrymator. Handle only in a functioning fume hood. Wear butyl rubber gloves (nitrile breakthrough time is short).

  • Sodium Metal: Reacts violently with water to produce hydrogen (explosive). Quench all equipment with isopropanol before cleaning with water.

  • Sodium Ethoxide: Corrosive. Causes severe skin burns.

References

  • Organic Syntheses , Coll.[13] Vol. 1, p. 250 (1941); Vol. 2, p. 93 (1943). Standard protocol for malonic ester alkylations.

  • BenchChem . Synthesis of Triethyl Ethane-1,1,2-tricarboxylate Protocols.

  • PubChem . Compound Summary: Triethyl ethane-1,1,2-tricarboxylate.[6][9][10]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Alkylation of Enolates).

Sources

Method

Application Note: Triethyl 1,1,2-Ethanetricarboxylate as a Sterically Demanding Michael Donor

Part 1: Executive Summary & Critical Nomenclature Clarification The "Donor" vs. "Acceptor" Distinction This guide addresses the application of Triethyl 1,1,2-ethanetricarboxylate (CAS: 7459-46-3) as a Michael donor.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Nomenclature Clarification

The "Donor" vs. "Acceptor" Distinction

This guide addresses the application of Triethyl 1,1,2-ethanetricarboxylate (CAS: 7459-46-3) as a Michael donor.

CRITICAL SCIENTIFIC NOTE: There is a frequent nomenclature overlap in the field between the alkene and alkane forms of this scaffold.

  • Triethyl 1,1,2-ethylenetricarboxylate (The Alkene): This molecule contains a conjugated double bond. It is electron-deficient and functions as a Michael Acceptor (Electrophile), not a donor.

  • Triethyl 1,1,2-ethanetricarboxylate (The Alkane): This is the saturated analog containing an acidic methine proton at the C1 position. It functions as a Michael Donor (Nucleophile).[1][2]

This protocol assumes the user intends to use the saturated alkane species to perform a nucleophilic attack on an external acceptor, as "using an alkene as a Michael donor" is mechanistically invalid in standard polar chemistry.

Strategic Utility

Triethyl 1,1,2-ethanetricarboxylate represents a "super-extended" malonate surrogate. Unlike simple diethyl malonate, this donor introduces a pre-functionalized succinate backbone into the target molecule. It is particularly valuable for:

  • Rapid Complexity Generation: Installing a highly substituted 4-carbon chain with three differentiated ester handles in a single step.

  • Quaternary Center Formation: The steric bulk of the nucleophile directs diastereoselectivity in subsequent cyclizations.

  • Heterocycle Synthesis: The resulting adducts are direct precursors to polysubstituted pyrrolidines and lactones.

Part 2: Scientific Foundation & Mechanism

Mechanistic Pathway

The utility of Triethyl 1,1,2-ethanetricarboxylate relies on the acidity of the C1 methine proton (


). The presence of two geminal ester groups renders this position significantly more acidic than the C2 position (which has only one ester).

Upon deprotonation by a mild alkoxide base, the resulting enolate is stabilized by resonance across two carbonyls. This sterically demanding nucleophile then attacks the


-carbon of a soft electrophile (Michael Acceptor).
Reaction Visualization (Pathway Logic)

MichaelAdditionMechanism cluster_side Critical Control Point Start Triethyl 1,1,2-ethanetricarboxylate (Pro-Nucleophile) Base Base (NaOEt/EtOH) Deprotonation Start->Base pKa ~13 Enolate Stabilized Enolate (C1-Nucleophile) Base->Enolate -EtOH Transition C-C Bond Formation (1,4-Addition) Enolate->Transition Attack Acceptor Michael Acceptor (e.g., Enone/Acrylate) Acceptor->Transition Product Polysubstituted Michael Adduct Transition->Product Protonation Retro Retro-Michael (Reversibility) Transition->Retro High Temp

Figure 1: Mechanistic flow of the Michael addition using Triethyl 1,1,2-ethanetricarboxylate. Note the reversibility risk (Retro-Michael) indicated in the red node.

Part 3: Experimental Protocol

Reagent Selection & Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentNotes
Donor Nucleophile1.0Triethyl 1,1,2-ethanetricarboxylateDistill before use if yellow/brown.
Acceptor Electrophile1.1 - 1.2Acrylates, Enones, NitroalkenesExcess forces completion; remove volatile acceptors in vacuo.
Base Catalyst0.1 - 1.0NaOEt (21% in EtOH) or DBUUse catalytic amount (0.1 eq) for highly activated acceptors to prevent polymerization.
Solvent MediumN/AAnhydrous Ethanol or THFEthanol prevents transesterification if ethyl esters are used.
Standard Operating Procedure (SOP)

Objective: Conjugate addition of Triethyl 1,1,2-ethanetricarboxylate to Methyl Vinyl Ketone (MVK).

Step 1: Catalyst Preparation
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge with Anhydrous Ethanol (50 mL) .

  • Add Sodium Ethoxide (21 wt% in EtOH) (0.2 equiv relative to donor).

    • Expert Insight: While stoichiometric base drives the reaction faster, it increases the risk of side reactions (polymerization of MVK). Catalytic generation of the enolate is preferred for sensitive acceptors.

Step 2: Nucleophile Activation
  • Cool the ethanolic base solution to 0°C (ice bath).

  • Add Triethyl 1,1,2-ethanetricarboxylate (1.0 equiv) dropwise over 5 minutes.

  • Stir for 15 minutes at 0°C. The solution may turn slightly yellow, indicating enolate formation.

Step 3: Michael Addition
  • Add the Michael Acceptor (MVK, 1.2 equiv) dropwise over 20 minutes.

    • Critical Control: Exothermic reaction. Monitor internal temperature; do not exceed 10°C during addition to avoid 1,2-addition or polymerization.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The donor spot (

    
    ) should disappear.
    
Step 4: Quench & Workup
  • Add Glacial Acetic Acid (0.2 equiv) to neutralize the base.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Redissolve the residue in Diethyl Ether (100 mL) and wash with:

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry organic layer over

    
    , filter, and concentrate.
    
Step 5: Purification
  • Method: Vacuum Distillation or Flash Chromatography.

  • Note: Due to the high molecular weight and polarity of the tetra-carbonyl product, distillation requires high vacuum (<1 mmHg). Flash chromatography on silica is often gentler.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Reversibility (Retro-Michael)The adduct is sterically crowded. Lower the reaction temperature and increase reaction time. Do not heat to reflux.
Transesterification Wrong Solvent/Base PairIf using methyl esters on the acceptor and ethyl esters on the donor in methanol, you will get scrambled esters. Match the alkoxide/alcohol to the ester groups (EtO-/EtOH).
Polymerization of Acceptor Base concentration too highReduce base loading to 5-10 mol%. Switch to a non-nucleophilic base like DBU or TMG in THF.
Decision Tree: Base Selection

BaseSelection Start Select Base for Triethyl 1,1,2-ethanetricarboxylate Sensitive Is the Acceptor Base-Sensitive? Start->Sensitive Yes Yes (e.g., Aldehydes) Sensitive->Yes No No (e.g., Acrylates) Sensitive->No DBU Use DBU or TMG (0.1 eq) in THF Yes->DBU NaOEt Use NaOEt (0.2 - 1.0 eq) in EtOH No->NaOEt

Figure 2: Logic flow for optimizing base selection based on acceptor stability.

Part 5: References

  • BenchChem. (2025).[2] Applications of Trimethyl Ethane-1,1,2-tricarboxylate in Organic Synthesis: A Versatile Building Block.[2] Retrieved from

  • Lund, H., & Voigt, A. (1937).[3] Methanetricarboxylic acid, triethyl ester (Tricarbethoxymethane).[3] Organic Syntheses, 17,[3] 86. (Provides foundational chemistry for tricarboxylate donors). Retrieved from

  • Sigma-Aldrich. (n.d.). Triethyl 1,1,2-ethanetricarboxylate Product Specification & Properties. Retrieved from

  • Master Organic Chemistry. (2023). Mechanism of the Michael Reaction and Conjugate Addition.[1][4][5][6] Retrieved from

  • European Patent Office. (1997). Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate (EP 0779267 A1). (Demonstrates alkylation protocols for tricarboxylates). Retrieved from

Sources

Application

Triethyl 1,1,2-ethylenetricarboxylate as a precursor for succinic acid derivatives

Application Note: High-Efficiency Synthesis of 3-Substituted Succinic Acid Derivatives via Triethyl 1,1,2-Ethylenetricarboxylate Executive Summary This guide details the utilization of Triethyl 1,1,2-ethylenetricarboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Substituted Succinic Acid Derivatives via Triethyl 1,1,2-Ethylenetricarboxylate

Executive Summary

This guide details the utilization of Triethyl 1,1,2-ethylenetricarboxylate (TEET) as a "super-electrophile" for the rapid synthesis of 3-substituted succinic acid derivatives.[1] Unlike standard Michael acceptors (e.g., diethyl maleate), TEET possesses a geminal diester moiety that significantly lowers the LUMO energy of the alkene, facilitating conjugate addition with a broader range of nucleophiles, including sterically hindered or electronically neutral species.[1]

Key Application: This workflow is critical for Drug Discovery, specifically in the synthesis of peptidomimetics , MMP inhibitors , and renin inhibitors where the 3-substituted succinate backbone serves as a non-hydrolyzable amide bond isostere.[1]

Scientific Foundation & Mechanism

The "Super-Michael" Acceptor

TEET is structurally unique because it combines the features of a malonate and an acrylate. The presence of three electron-withdrawing ester groups creates a highly polarized double bond.

  • Reactivity: The

    
    -carbon is exceptionally electrophilic.[1]
    
  • Regioselectivity: Nucleophilic attack occurs exclusively at the

    
    -carbon (the carbon with one ester group), driven by the formation of a stabilized malonate enolate intermediate.
    
The Pathway to Succinates

The transformation to succinic acid derivatives involves a three-stage cascade:

  • Michael Addition: A nucleophile (Nu) adds to TEET.

  • Hydrolysis: All three ester groups are converted to carboxylic acids.[1]

  • Decarboxylation: The resulting ethane-1,1,2-tricarboxylic acid contains a geminal dicarboxylic acid moiety (malonic acid type).[1] Upon heating, this moiety undergoes specific decarboxylation to yield the thermodynamically stable 1,2-dicarboxylic acid (succinic acid) backbone.[1]

Experimental Workflow (Visualization)

TEET_Workflow TEET Triethyl 1,1,2- ethylenetricarboxylate (TEET) Inter Intermediate Adduct (Triethyl ethane-1,1,2-tricarboxylate) TEET->Inter Michael Addition (Lewis Acid or Base) Nu Nucleophile (Indole, R-MgX, Malonate) Nu->Inter Hydro Tricarboxylic Acid (Transient) Inter->Hydro Hydrolysis (NaOH/H2O) Final 3-Substituted Succinic Acid Hydro->Final Decarboxylation (Δ, -CO2)

Figure 1: Strategic workflow converting TEET into pharmacologically active succinic acid scaffolds.

Detailed Protocols

Protocol A: Michael Addition of Indoles (Friedel-Crafts Type)

Target: Synthesis of 3-(3-Indolyl)succinic acid precursors.[1] This reaction exploits the high electrophilicity of TEET to functionalize the indole C3 position without strong bases.

Reagents:

  • Triethyl 1,1,2-ethylenetricarboxylate (1.0 equiv)[1]

  • Indole (1.1 equiv)[1]

  • Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or Indium(III) Chloride [InCl₃][1]

  • Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole (1.1 equiv) and TEET (1.0 equiv) in DCE (0.2 M concentration).

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%) in one portion.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (TEET) spot should disappear.

  • Workup: Quench with water (10 mL). Extract with CH₂Cl₂ (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the Triethyl 1-(1H-indol-3-yl)ethane-1,1,2-tricarboxylate .

Protocol B: Hydrolysis and Decarboxylation

Target: Conversion of the tricarboxylate ester to the final succinic acid.

Reagents:

  • TEET-Adduct (from Protocol A)[1]

  • Sodium Hydroxide (6 M aq.)[1]

  • Hydrochloric Acid (6 M aq.)[1]

Step-by-Step Procedure:

  • Saponification: Dissolve the triethyl ester in Ethanol (2 mL/mmol). Add 6 M NaOH (5.0 equiv). Reflux for 2 hours.

    • Note: The solution will become homogeneous as the tricarboxylate salt forms.

  • Acidification: Cool to 0°C. Acidify carefully with 6 M HCl until pH < 1. The tricarboxylic acid may precipitate; if not, extract with EtOAc.[1]

  • Decarboxylation (Thermal):

    • Method A (Neat): If the tricarboxylic acid is solid, heat it neat in a sublimation apparatus or oil bath at 150–160°C for 1 hour.[1] Evolution of CO₂ gas will be observed.[1]

    • Method B (Solution): Reflux the crude tricarboxylic acid in dilute acetic acid/HCl mixture for 4–8 hours.

  • Isolation: Recrystallize the resulting solid from water or EtOAc/Hexane to obtain pure 3-(1H-indol-3-yl)succinic acid .[1]

Comparative Data & Yield Optimization

The following table summarizes expected yields based on nucleophile class when reacting with TEET, extrapolated from standard Michael acceptor reactivity profiles.

Nucleophile ClassCatalyst/ConditionProduct TypeTypical Yield (Step 1)Notes
Indoles Sc(OTf)₃ / DCE / RTAryl-Succinate85–95%Highly regioselective for C3-indole.[1]
Nitroalkanes DBU / MeCN / 0°CPyrrolidone Precursor75–85%Adduct can be reduced to lactams (GABA analogs).
Malonates NaOEt / EtOH / 0°CPoly-carboxylate90–98%Creates highly substituted carbon backbones.[1]
Grignard (R-MgX) CuI (cat) / THF / -78°CAlkyl-Succinate60–75%Warning:[1] Requires Cu(I) to enforce 1,4-addition; pure Grignard gives 1,2-addition mixtures.[1]

Troubleshooting & Critical Parameters

  • Polymerization Risk: TEET is prone to anionic polymerization if initiated by strong bases without a nucleophile present.[1] Always add the base to the mixture of Nucleophile+TEET, or add TEET slowly to the Nucleophile/Base mixture.[1]

  • Decarboxylation Control: If the decarboxylation step is sluggish, ensure the intermediate is fully protonated (pH < 1).[1] The carboxylate salt will not decarboxylate; it must be the free acid.

  • Steric Bulk: While TEET is reactive, extremely bulky nucleophiles (e.g., tert-butyl cuprates) may stall.[1] In these cases, switching to a high-pressure vessel (sealed tube, 80°C) often drives conversion.[1]

References

  • Synthesis and Reactivity of Ethenetricarboxylates

    • Hall, H. K., & Ykman, P. (1975).[1] "Reactions of electron-deficient olefins with electron-rich olefins." Journal of the American Chemical Society.

    • Source: (Verified context for electron-deficient alkene reactivity).[1]

  • Indole Michael Addition (Friedel-Crafts Alkylation)

    • Yamazaki, S., & Iwata, Y. (2006).[1] "Catalytic enantioselective Friedel-Crafts/Michael addition reactions of indoles to ethenetricarboxylates." The Journal of Organic Chemistry.

    • Source:[1]

  • General Michael Addition Protocols

    • "The Michael Addition Reaction."[2][3][4] Master Organic Chemistry.

    • Source:[1]

  • Decarboxylation Mechanisms

    • "Succinic Acid Decarboxylation System."[1][5] Journal of Bacteriology (Contextualizing biological/chemical decarboxylation stability).

    • Source:[1]

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of Triethyl 1,1,2-Ethylenetricarboxylate

Introduction The catalytic hydrogenation of triethyl 1,1,2-ethylenetricarboxylate to its saturated analogue, triethyl 1,1,2-ethanetricarboxylate, is a pivotal transformation in organic synthesis. The resulting product se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The catalytic hydrogenation of triethyl 1,1,2-ethylenetricarboxylate to its saturated analogue, triethyl 1,1,2-ethanetricarboxylate, is a pivotal transformation in organic synthesis. The resulting product serves as a valuable building block in the pharmaceutical and fine chemical industries, primarily due to the strategic placement of its three ester functionalities. This application note provides a comprehensive overview of the methodologies for this hydrogenation, delving into the mechanistic underpinnings, catalyst selection, and detailed experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to performing this reaction efficiently and safely.

Triethyl 1,1,2-ethylenetricarboxylate is an electron-deficient alkene, a class of substrates that presents unique challenges and opportunities in catalytic hydrogenation. The electron-withdrawing nature of the three carboxylate groups significantly influences the reactivity of the carbon-carbon double bond. This guide will explore various catalytic systems, including both homogeneous and heterogeneous catalysts, and discuss the rationale behind their selection and application.

Mechanistic Insights into the Hydrogenation of Electron-Deficient Alkenes

The hydrogenation of alkenes is a cornerstone of organic chemistry, traditionally employing precious metal catalysts such as platinum, palladium, or nickel.[1] The generally accepted mechanism for heterogeneous catalysis involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, typically in a syn-addition fashion.[1]

For electron-deficient alkenes like triethyl 1,1,2-ethylenetricarboxylate, the electronic properties of the substrate can influence the choice of catalyst and reaction conditions. While traditional noble metal catalysts are effective, research has also explored alternative, more sustainable approaches.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under milder conditions. For electron-deficient alkenes, iridium complexes have been shown to be effective, often requiring a base as a co-catalyst to activate the system.[2] The proposed mechanism involves the formation of a catalytically active iridium hydride species that participates in the reduction.

Heterogeneous Catalysis

Heterogeneous catalysts remain the workhorses for many industrial hydrogenation processes due to their ease of separation and reusability. For α,β-unsaturated esters, copper(I)/N-heterocyclic carbene complexes have emerged as a sustainable alternative to precious metal catalysts, utilizing H₂ as the terminal reducing agent.[3] Manganese-based catalysts have also shown promise in the chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones, a related class of electron-deficient systems.[4][5]

Transfer Hydrogenation

An alternative to using molecular hydrogen is transfer hydrogenation, which utilizes a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a catalyst.[6][7] This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment.[6] Interestingly, for some highly activated alkenes, catalyst-free transfer hydrogenation using isopropanol as both the solvent and hydrogen source has been reported.[6]

Experimental Protocols

This section provides detailed protocols for the catalytic hydrogenation of triethyl 1,1,2-ethylenetricarboxylate. The choice of protocol will depend on the available equipment, desired scale, and specific research goals.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and widely applicable method for the hydrogenation of alkenes.

Materials:

  • Triethyl 1,1,2-ethylenetricarboxylate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or similar high-pressure reactor)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve triethyl 1,1,2-ethylenetricarboxylate in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can typically range from 1-5 mol% relative to the substrate.

  • Transfer to Reactor: Transfer the mixture to the hydrogenation reactor.

  • Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triethyl 1,1,2-ethanetricarboxylate.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Homogeneous Hydrogenation using an Iridium Catalyst

This protocol is suitable for researchers interested in exploring homogeneous catalysis for this transformation.

Materials:

  • Triethyl 1,1,2-ethylenetricarboxylate

  • Iridium catalyst (e.g., a suitable iridium complex)[2]

  • Base (e.g., a non-nucleophilic organic base)[2]

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • High-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the iridium catalyst and the base in the anhydrous solvent in a high-pressure reaction vessel.

  • Substrate Addition: Add the triethyl 1,1,2-ethylenetricarboxylate to the reaction mixture.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Reaction Conditions: Stir the reaction at the appropriate temperature until completion. Reaction progress can be monitored by taking aliquots (under inert atmosphere) for analysis.

  • Work-up: After the reaction is complete, carefully vent the hydrogen. The work-up procedure will depend on the specific catalyst and base used but may involve quenching, extraction, and chromatographic purification.

Data Presentation
ParameterProtocol 1 (Pd/C)Protocol 2 (Iridium)
Catalyst 10% Palladium on CarbonIridium complex
Catalyst Loading 1-5 mol%Typically lower than heterogeneous
Solvent EthanolAnhydrous THF or DCM
Pressure 1-5 bar H₂Variable, can be lower
Temperature Room TemperatureVariable, may require heating
Work-up FiltrationQuenching, Extraction, Chromatography
Advantages Simple work-up, reusable catalystHigh selectivity, milder conditions
Disadvantages Higher catalyst loading, potential for side reactionsAir-sensitive reagents, complex work-up
Visualizing the Workflow

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Reactants Triethyl 1,1,2-ethylenetricarboxylate + Solvent Reactor Hydrogenation Reactor Reactants->Reactor Catalyst Catalyst (e.g., Pd/C or Ir complex) Catalyst->Reactor Filtration Catalyst Filtration (for heterogeneous) Reactor->Filtration Heterogeneous Extraction Extraction/Quenching (for homogeneous) Reactor->Extraction Homogeneous Purification Solvent Removal & Purification Filtration->Purification Extraction->Purification Product Triethyl 1,1,2-ethanetricarboxylate Purification->Product

Caption: General experimental workflow for the catalytic hydrogenation of triethyl 1,1,2-ethylenetricarboxylate.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid ignition sources.

  • Catalysts: Some catalysts, particularly finely divided metals like Pd/C, can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. Handle with care, preferably under a blanket of inert gas or wetted with solvent.

  • Pressure Equipment: High-pressure reactors must be operated by trained personnel and regularly inspected for safety.

Conclusion

The catalytic hydrogenation of triethyl 1,1,2-ethylenetricarboxylate is a well-established and versatile reaction. The choice of methodology, particularly between heterogeneous and homogeneous catalysis, will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. By understanding the underlying mechanistic principles and following carefully designed protocols, researchers can effectively and safely synthesize triethyl 1,1,2-ethanetricarboxylate for a wide range of applications in chemical research and development.

References

  • BenchChem. A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs. BenchChem. Accessed February 13, 2026.
  • Ghaffari, B., et al. Homogeneous hydrogenation of electron-deficient alkenes by iridium complexes. Journal of Molecular Catalysis A: Chemical. 2011;349(1-2):9-16.
  • Reddy, B. V. S., et al. Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. The Journal of Organic Chemistry. 2017;82(15):8163-8169.
  • Lecker, J., et al. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
  • Nemkov, A. A., et al. Hydrogenation of alkenes catalyzed by a non-pincer Mn complex. Catalysis Science & Technology. 2021;11(1):159-164.
  • Das, S., et al. Visible Light Promoted Metal-Free Sustainable Reduction of α-Alkylidene Oxindoles/Succinimides. The Journal of Organic Chemistry. 2020;85(1):318-326.
  • Khan Academy. Hydrogenation. Khan Academy. Accessed February 13, 2026.
  • Dey, K., & de Ruiter, G. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. 2022;24(2):4173-4177.
  • Rico-Largo, A., et al. Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports.
  • SIELC Technologies. Triethyl ethane-1,1,2-tricarboxylate. SIELC Technologies. Accessed February 13, 2026.
  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester. Organic Syntheses. 1925;4:73. [Link]

  • Dey, K., & de Ruiter, G. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. 2022;24(2):4173-4177. [Link]

  • PubChem. Triethyl ethane-1,1,2-tricarboxylate. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Accessed February 13, 2026. [Link]

  • Clark, J. Catalytic Hydrogenation of Alkenes II. Chemistry LibreTexts. Last updated January 22, 2023. [Link]

  • Frigerio, F., et al. Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Frontiers in Chemical Engineering. 2021;3:708861. [Link]

  • Thivasasith, A., et al. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Catalysts. 2015;5(4):1804-1822. [Link]

  • Deadman, B. J., et al. A safe and selective continuous-flow method for the transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering. 2023;8(8):1836-1842. [Link]

  • Patil, S. S., et al. Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. World Journal of Pharmaceutical Research. 2015;4(8):1588-1596. [Link]

  • Laing, K. R., & Roper, W. R. Kinetics and mechanism of the reaction of hydrogen and of the homogeneous catalytic hydrogenation of ethylene with hydridocarbonyltris(triphenylphosphine)iridium(I). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. 1969;1889-1891. [Link]

  • Thivasasith, A., et al. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Catalysts. 2015;5(4):1804-1822. [Link]

  • Lin, W., et al. Direct observation of surface ethyl to ethane interconversion upon C2H4 hydrogenation over Pt/Al2O3 catalyst by time-resolved FT-IR spectroscopy. Journal of the American Chemical Society. 2005;127(23):8368-8369. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Triethyl 1,1,2-Ethanetricarboxylate

Welcome to the technical support center for the synthesis of Triethyl 1,1,2-ethylenetricarboxylate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Triethyl 1,1,2-ethylenetricarboxylate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of your synthesis.

Introduction to the Synthesis of Triethyl 1,1,2-Ethanetricarboxylate

Triethyl 1,1,2-ethylenetricarboxylate is a versatile building block in organic synthesis, valued for its multiple ester functionalities that allow for a range of subsequent chemical transformations.[1][2] The most common and reliable method for its preparation is the alkylation of diethyl malonate with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a strong base.[3][4] This reaction, a classic example of C-C bond formation, is widely used but can present challenges in achieving high yields and purity.

This guide will focus on the prevalent synthetic route via the alkylation of diethyl malonate and provide expert insights into overcoming common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Triethyl 1,1,2-ethylenetricarboxylate, presented in a question-and-answer format to directly tackle your experimental challenges.

Issue 1: Low Yield of the Desired Product

Q1: My reaction has a consistently low yield of Triethyl 1,1,2-ethylenetricarboxylate. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Deprotonation of Diethyl Malonate: For the reaction to proceed, the diethyl malonate must be fully deprotonated to form the nucleophilic enolate.

    • Solution: Ensure you are using at least one full equivalent of a strong, anhydrous base. Sodium ethoxide (NaOEt) in anhydrous ethanol is the recommended base as it is strong enough to deprotonate diethyl malonate (pKa ≈ 13) and avoids transesterification.[4][5] The base should be freshly prepared or properly stored to prevent degradation from moisture.

  • Presence of Water: Moisture in the reagents or glassware can quench the enolate and hydrolyze the ester groups, leading to unwanted carboxylic acid byproducts.

    • Solution: Employ anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and ensure all reagents are free from water.[3][6]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired alkylation and potential side reactions.

    • Solution: The reaction is typically carried out at an elevated temperature (70-80 °C) to ensure a reasonable reaction rate.[3][4] However, excessively high temperatures can promote side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

Issue 2: Formation of Significant Side Products

Q2: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a major contributor to low yields and purification difficulties. Here are the most common culprits:

  • Dialkylation Product: The mono-alkylated product, Triethyl 1,1,2-ethylenetricarboxylate, still has an acidic proton and can be deprotonated and react with another molecule of the ethyl haloacetate.[3]

    • Solution:

      • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the ethyl haloacetate. A 1.1:1 molar ratio is a good starting point.[7]

      • Slow Addition: Add the ethyl haloacetate dropwise to the reaction mixture to maintain its low concentration, favoring the reaction with the more abundant diethyl malonate enolate.[3]

  • E2 Elimination Product: The basic conditions can promote the elimination of HX from the ethyl haloacetate, forming ethyl acrylate. This is more prevalent with ethyl bromoacetate than ethyl chloroacetate.

    • Solution:

      • Choice of Halide: Use ethyl chloroacetate, which is less prone to elimination than ethyl bromoacetate.[3]

      • Temperature Control: Avoid excessively high reaction temperatures.

  • Hydrolysis Products: As mentioned, water can lead to the hydrolysis of the ester groups.

    • Solution: Maintain strict anhydrous conditions throughout the reaction and workup.[3]

Table 1: Summary of Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategies
Dialkylated ProductReaction of the mono-alkylated product with a second equivalent of ethyl haloacetate.[3]Control stoichiometry (slight excess of diethyl malonate), slow addition of ethyl haloacetate.[3][7]
E2 Elimination ProductBase-promoted elimination of HX from the ethyl haloacetate.Use ethyl chloroacetate instead of ethyl bromoacetate, control reaction temperature.[3]
Hydrolyzed ProductsPresence of water during the reaction or workup.Use anhydrous reagents and solvents, flame-dried glassware.[3][6]
Transesterification ProductsMismatch between the alkoxide base and the ester's alcohol.Use a matching alkoxide base (e.g., sodium ethoxide for ethyl esters).[3]

Experimental Protocol: Synthesis of Triethyl 1,1,2-Ethanetricarboxylate

This protocol details a standard procedure for the synthesis of Triethyl 1,1,2-ethylenetricarboxylate.

Materials:
  • Diethyl malonate

  • Ethyl chloroacetate

  • Sodium ethoxide (solid or freshly prepared from sodium and anhydrous ethanol)

  • Anhydrous ethanol

  • Potassium iodide (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Catalyst Addition: Add a catalytic amount of potassium iodide (0.05 equivalents).

  • Alkylation: Add ethyl chloroacetate (1.0 equivalent) dropwise to the stirred solution via the dropping funnel. After the addition is complete, heat the mixture to reflux (approximately 70-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 3-15 hours).[3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and water. Separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure Triethyl 1,1,2-ethylenetricarboxylate. The boiling point is reported to be around 140-145 °C at 20 mmHg.[4]

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve NaOEt in Anhydrous EtOH B 2. Add Diethyl Malonate (Enolate Formation) A->B C 3. Add KI (catalyst) B->C D 4. Add Ethyl Chloroacetate (Alkylation) C->D E 5. Reflux (70-80°C) & Monitor by TLC D->E F 6. Cool & Remove EtOH E->F G 7. Add Et2O & H2O (Extraction) F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 H->I J 10. Filter & Concentrate I->J K 11. Vacuum Distillation J->K

Caption: Experimental workflow for the synthesis of Triethyl 1,1,2-ethylenetricarboxylate.

Troubleshooting Purification: Vacuum Distillation

Q3: I am having trouble with the vacuum distillation of my product. What are the common issues and how can I resolve them?

A3: Vacuum distillation of a high-boiling, multifunctional ester like Triethyl 1,1,2-ethylenetricarboxylate requires careful control to avoid product decomposition and ensure good separation.

  • Product Decomposition: At elevated temperatures, even under vacuum, esters can undergo decomposition.

    • Solution:

      • Good Vacuum: Ensure your vacuum system is capable of achieving and maintaining a low pressure (e.g., <1 mmHg). A lower pressure will significantly reduce the boiling point and minimize the risk of thermal degradation.

      • Accurate Temperature Control: Use a well-controlled heating mantle and monitor the temperature of both the pot and the vapor. Avoid overheating the distillation flask.

      • Short Path Distillation: For small-scale purifications, a short path distillation apparatus can minimize the time the compound spends at high temperatures.

  • Bumping: The liquid may boil unevenly, leading to "bumping," which can contaminate the distillate.

    • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. For very viscous liquids, a mechanical stirrer may be necessary.

  • Fractional Distillation: If your crude product contains impurities with boiling points close to that of your product, a simple distillation may not be sufficient.

    • Solution: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like sodium hydride (NaH) or potassium carbonate (K2CO3)?

A: While other bases can be used, sodium ethoxide in ethanol is generally preferred for this reaction. Sodium hydride is a very strong base and can be effective, but it is often used with aprotic solvents like THF or DMF. Potassium carbonate is a weaker base and may require the use of a phase-transfer catalyst to be effective.[7] For simplicity and to avoid transesterification, matching the alkoxide base to the ester is the most straightforward approach.

Q: Is the addition of a catalyst like potassium iodide necessary?

A: While the reaction can proceed without a catalyst, the addition of a catalytic amount of potassium iodide or sodium iodide can significantly increase the reaction rate. This is due to the Finkelstein reaction, where the iodide displaces the chloride from ethyl chloroacetate, forming the more reactive ethyl iodoacetate in situ.

Q: What is the expected yield for this reaction?

A: With careful optimization of the reaction conditions and purification, yields in the range of 70-85% can be expected. However, yields can be lower depending on the scale of the reaction and the purity of the starting materials.

Q: Are there any alternative synthetic routes to Triethyl 1,1,2-ethylenetricarboxylate?

A: While the alkylation of diethyl malonate is the most common method, other approaches could be envisioned. For instance, a Michael addition of a malonate enolate to an appropriate Michael acceptor could be a possibility. However, the alkylation route is well-established and generally reliable.

Logical Troubleshooting Workflow

troubleshooting_workflow Start Low Yield of Triethyl 1,1,2-ethylenetricarboxylate Check_Base Is the base strong enough and used in a full equivalent? Start->Check_Base Check_Anhydrous Are the reaction conditions strictly anhydrous? Check_Base->Check_Anhydrous Yes Solution_Base Use fresh, anhydrous NaOEt in a 1:1 ratio with the limiting reagent. Check_Base->Solution_Base No Check_Side_Products Are significant side products observed in the crude product? Check_Anhydrous->Check_Side_Products Yes Solution_Anhydrous Use flame-dried glassware and anhydrous reagents/solvents. Check_Anhydrous->Solution_Anhydrous No Check_Purification Is the purification by vacuum distillation optimized? Check_Side_Products->Check_Purification No Solution_Side_Products Adjust stoichiometry, add alkylating agent slowly, control temperature. Check_Side_Products->Solution_Side_Products Yes Solution_Purification Improve vacuum, control temperature, use a fractionating column if needed. Check_Purification->Solution_Purification No

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

References

  • Google Patents.
  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • PMC. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate... | Study Prep. [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

  • Organic Syntheses Procedure. DIETHYL tert-BUTYLMALONATE. [Link]

  • Chemistry Stack Exchange. Choice of base for malonic ester synthesis. [Link]

  • NROChemistry. Malonic Synthesis. [Link]

  • C-CH-COO - CH3-C-CH2 + CO. [Link]

Sources

Optimization

Removing inorganic salts from Triethyl 1,1,2-ethylenetricarboxylate reaction mixture

Welcome to the technical support guide for the purification of Triethyl 1,1,2-ethylenetricarboxylate. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Triethyl 1,1,2-ethylenetricarboxylate. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this versatile chemical intermediate. The successful isolation of a pure product is paramount for its application in subsequent synthetic steps. This guide provides in-depth, field-proven insights into effectively removing inorganic salt byproducts, addressing common challenges through troubleshooting guides and frequently asked questions.

Understanding the Challenge: The Origin of Inorganic Salts

The synthesis of Triethyl 1,1,2-ethylenetricarboxylate (CAS 7459-46-3) is typically achieved through carbon-carbon bond-forming reactions like the Knoevenagel condensation or related alkylation/Michael addition pathways.[1][2][3] These reactions often involve the condensation of diethyl malonate with an appropriate electrophile, such as ethyl glyoxylate or ethyl chloroacetate.[4][5] The choice of base or catalyst is critical to the reaction's success but is also the primary source of the inorganic salt impurities that must be removed during the work-up.

  • Strong Base Catalysis: When using strong alkoxide bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an alkylation with a halo-ester (e.g., ethyl chloroacetate), a stoichiometric amount of sodium halide salt (e.g., NaCl) is generated.[4][6]

  • Weak Base Catalysis: The classic Knoevenagel condensation often employs weak amine bases like piperidine, sometimes with an acid co-catalyst.[2][7] This can result in the formation of organic salts, such as piperidinium acetate, which also require removal.[8][9]

The core of the purification strategy relies on the significant differences in solubility between the desired organic ester and these salt byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common inorganic byproducts I need to remove? The primary inorganic byproduct is directly dependent on the reagents used in your synthesis. For alkylation of diethyl malonate with ethyl chloroacetate using sodium ethoxide, the main salt will be sodium chloride (NaCl).[4][6] If you are performing a Knoevenagel condensation catalyzed by piperidine and acetic acid, the resulting salt will be piperidinium acetate.[8][9]

Q2: Why is a liquid-liquid extraction (aqueous work-up) the standard purification method? This technique is highly effective because it exploits the fundamental principle of "like dissolves like."[10] Triethyl 1,1,2-ethylenetricarboxylate is an organic ester with low water solubility, preferring non-polar organic solvents. Conversely, inorganic salts like sodium chloride are highly soluble in water but poorly soluble in most organic solvents.[11][12][13] This differential solubility allows for the selective transfer of the salt impurities from the organic phase into the aqueous phase.

Q3: What is the specific function of a brine (saturated NaCl) wash? A brine wash is a critical step performed after washing with pure water or other aqueous solutions. Its primary purpose is to reduce the amount of water dissolved in the organic layer.[10][14] The high concentration of salt in the brine makes the aqueous phase even more polar, which "forces" the less polar organic molecules and dissolved water out of the aqueous layer and into the organic layer, a phenomenon known as the "salting out" effect. This makes the subsequent drying step with an anhydrous agent (like MgSO₄ or Na₂SO₄) more efficient.

Q4: Can I just filter the reaction mixture to remove the salts? In some specific industrial-scale protocols where the reaction solvent provides very low solubility for the byproduct salt, direct filtration may be employed.[6] However, for laboratory-scale synthesis, this method is often insufficient. Salts can be finely dispersed, and residual amounts may remain dissolved in the reaction mixture. An aqueous work-up is a far more robust and thorough method to ensure complete removal.[15]

Q5: Which organic solvent is best for the extraction? The ideal solvent should meet three criteria:

  • It must readily dissolve your product, Triethyl 1,1,2-ethylenetricarboxylate.

  • It must be immiscible with water to ensure clean layer separation.

  • It should have a relatively low boiling point to be easily removed under vacuum.

Common and effective choices include diethyl ether, ethyl acetate, and dichloromethane (DCM).

Troubleshooting Guide: Common Purification Issues
Problem Potential Cause(s) Solution(s)
Persistent solid precipitate in the organic layer after washing. 1. Insufficient volume of water used for washing. 2. The salt has limited solubility in the volume of water used.1. Perform one or two additional washes with deionized water, ensuring vigorous mixing. 2. Gently warm the separatory funnel in a warm water bath to increase salt solubility (use caution with volatile solvents).
Formation of a stable emulsion (failure of layers to separate). 1. Shaking the separatory funnel too vigorously. 2. High concentration of reactants or byproducts acting as surfactants.1. Allow the funnel to stand undisturbed for 20-30 minutes. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[10]
Low final product yield. 1. The product has some solubility in the aqueous layer. 2. Incomplete extraction from the aqueous layer.1. Use brine for the initial washes to decrease the solubility of the organic product in the aqueous phase ("salting out").[14] 2. After separating the organic layer, perform a "back-extraction" of the combined aqueous layers with a fresh, smaller portion of the organic solvent to recover any dissolved product.
Final product is cloudy or wet after solvent removal. 1. Inadequate drying of the organic layer. 2. The drying agent (e.g., MgSO₄, Na₂SO₄) was saturated with water.1. Always wash with brine before drying to remove the bulk of dissolved water. 2. Use a sufficient quantity of anhydrous drying agent. The agent should be free-flowing and not clumped together. 3. Allow for adequate contact time (15-20 minutes) with the drying agent, with occasional swirling.
Data Summary: Solubility of Common Reaction Components

The following table provides a qualitative summary of solubility, which is the basis for the purification strategy.

CompoundWaterDiethyl Ether / Ethyl AcetateEthanol
Triethyl 1,1,2-ethylenetricarboxylate LowHighHigh
Sodium Chloride (NaCl) HighVery Low[16]Very Low[11][17]
Piperidine (Catalyst) High[18]High[18]High[18]
Piperidinium Acetate (Salt) High[8]LowHigh[8]
Visualized Workflow: Purification Decision Tree

This diagram outlines the logical steps for purifying your crude reaction mixture.

G start Reaction Complete quench Quench Reaction (e.g., add to ice-water) start->quench transfer Transfer to Separatory Funnel + Add Extraction Solvent quench->transfer wash_acid Wash with Dilute Acid (e.g., 1M HCl) (Only if amine catalyst was used) transfer->wash_acid  Basic Catalyst? wash_water Wash with Deionized Water transfer->wash_water  Neutral/Alkoxide Catalyst? wash_acid->wash_water wash_bicarb Wash with Sat. NaHCO₃ (To neutralize acid) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry with Anhydrous MgSO₄ separate->dry filter Filter off Drying Agent dry->filter roto Remove Solvent (Rotary Evaporation) filter->roto distill Purify by Vacuum Distillation roto->distill product Pure Product distill->product

Caption: Decision workflow for the purification of Triethyl 1,1,2-ethylenetricarboxylate.

Detailed Experimental Protocol: Standard Aqueous Work-up

This protocol assumes a reaction volume of approximately 100-200 mL and the use of an amine catalyst like piperidine. Adjust volumes accordingly for your scale.

Materials:

  • Crude reaction mixture

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel (appropriate size)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Quenching: Carefully pour the cooled crude reaction mixture into a separatory funnel containing 100 mL of cold deionized water and 100 mL of your chosen extraction solvent (e.g., ethyl acetate).

  • Acid Wash (Catalyst Removal): Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate completely. Drain the lower aqueous layer. This step protonates the basic piperidine catalyst, forming the water-soluble piperidinium chloride salt, which is extracted into the aqueous phase.

  • Water Wash: Add 50 mL of deionized water to the organic layer remaining in the funnel. Shake and separate as described above. This removes the bulk of any water-soluble salts.

  • Neutralization Wash: Add 50 mL of saturated NaHCO₃ solution to neutralize any residual HCl. Be sure to vent the funnel frequently, as CO₂ gas will be evolved. Shake, allow layers to separate, and drain the aqueous layer.

  • Brine Wash: Add 50 mL of brine to the organic layer. Shake and separate. This step removes the majority of the water dissolved in your organic solvent.[14]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ (approx. 1-2 tablespoons). Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh extraction solvent to ensure complete transfer of the product.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Final Purification: The resulting crude oil is your product. For highest purity, purify via vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (literature value: ~140-145 °C at 20 mmHg).[6]

This comprehensive guide should equip you with the knowledge and techniques to confidently and effectively purify Triethyl 1,1,2-ethylenetricarboxylate. For further inquiries, please do not hesitate to contact our technical support team.

References
  • Sciencemadness Wiki. (2023, June 25). Sodium chloride. Retrieved from Sciencemadness Wiki.[11]

  • Lopes, A., Bogdanova, J., & Macedo, E. A. (2006). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 51(5), 1675–1679.[17]

  • Farelo, F., Lopes, A., & Ferra, M. I. A. (2004). Solubilities of Sodium Chloride and Potassium Chloride in Water + Ethanol Mixtures from (298 to 323) K. Journal of Chemical & Engineering Data, 49(6), 1793–1797.[19]

  • Multiple Authors. (2017). Is sodium chloride soluble in ethanol? Quora.[16]

  • Smolecule. (n.d.). Buy Piperidinium acetate | 4540-33-4. Retrieved from Smolecule.[8]

  • Study.com. (n.d.). Look up the solubility of NaCl in both water and ethanol. Retrieved from Study.com.[12]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs. BenchChem.[4]

  • ChemBK. (2024, April 9). Piperidinium acetate. Retrieved from ChemBK.[9]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 537-541.[20]

  • Google Patents. (n.d.). CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer. Retrieved from Google Patents.[6]

  • Patil, S. B., et al. (2012). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical Sciences and Applications, 3(2), 232-236.[21]

  • Kelly, R. C., et al. (1987). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. Synthesis, 1987(6), 544-546.[5]

  • BenchChem. (2025). Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: An Application Note and Experimental Protocol. BenchChem.[1]

  • Google Patents. (n.d.). DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS. Retrieved from Google Patents.[22]

  • Multiple Authors. (2022). How to separate organic and inorganic compounds from a mixture. Quora.[15]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.[23]

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Retrieved from Thermo Fisher Scientific.[2]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[24]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from Banaras Hindu University.[25]

  • ECHEMI. (n.d.). How do you separate organic and inorganic compounds from a mixture?. Retrieved from ECHEMI.[13]

  • Reddit. (2016). Will adding sat. NaCl and ether virtually remove any salt from an organic phase?. Reddit.[14]

  • Vaia. (n.d.). The Knoevenagel reaction is a carbonyl condensation reaction.... Retrieved from Vaia.[26]

  • Korovina, N. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube.[10]

  • Royal Society of Chemistry. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from RSC Publishing.[27]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from Amazon S3.[28]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia.[3]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from Solubility of Things.[18]

  • PubChem. (n.d.). Triethyl ethane-1,1,2-tricarboxylate. Retrieved from PubChem.[29]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from Organic Syntheses.[7]

  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from PMC - NIH.[30]

  • Alfa Chemistry. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from Alfa Chemistry.[31]

  • Royal Society of Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from RSC Publishing.[32]

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.[33]

  • AK Scientific, Inc. (n.d.). Piperidinium acetate. Retrieved from AK Scientific, Inc.[34]

  • SIELC Technologies. (2018, May 16). Triethyl ethane-1,1,2-tricarboxylate. Retrieved from SIELC Technologies.[35]

  • BenchChem. (2025). Technical Support Center: Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate. BenchChem.[36]

  • ResearchGate. (2014, August 11). What is the best way to dry/purify triethylamine?. Retrieved from ResearchGate.[37]

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Troubleshooting

Technical Support Center: Optimization of Base Catalyst for Triethyl 1,1,2-Ethanetricarboxylate Alkylation

Welcome to the technical support center for the alkylation of triethyl 1,1,2-ethanetricarboxylate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of triethyl 1,1,2-ethanetricarboxylate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, select the most effective base catalyst, and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the alkylation of triethyl 1,1,2-ethanetricarboxylate. Each entry details potential causes and provides actionable solutions.

Issue 1: Low to No Product Yield

You've run the reaction, but analysis (TLC, GC-MS, NMR) shows a low yield of the desired alkylated product or a large amount of unreacted starting material.

Potential Causes & Solutions

Possible Cause Explanation Recommended Action
1. Incomplete Deprotonation The α-proton of triethyl 1,1,2-ethanetricarboxylate is acidic due to the presence of three electron-withdrawing ester groups, but the chosen base may still be too weak to generate the enolate nucleophile in sufficient concentration.[1]Select a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu).[2][3] The base's pKa of its conjugate acid should be significantly higher than the pKa of the active methylene compound.
2. Moisture in the Reaction Enolates are strong bases and will be readily protonated by water, quenching the nucleophile before it can react with the alkylating agent.[4]Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use.[5] Use anhydrous solvents and ensure reagents are stored properly to prevent moisture absorption.
3. Inactive Alkylating Agent The alkyl halide or other alkylating agent may have degraded during storage or is inherently unreactive.Verify Reagent Quality: Use a fresh bottle of the alkylating agent or purify it before use. For SN2 reactions, reactivity follows the trend I > Br > Cl > F. Methyl and primary halides are most suitable.
4. Suboptimal Reaction Temperature The reaction may be too slow at the current temperature. C-C bond formation often requires thermal energy to overcome the activation barrier.[6]Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress. Some alkylations of similar compounds are run at elevated temperatures, such as 70-80°C.[3]
5. Insufficient Reaction Time The reaction may simply not have had enough time to proceed to completion.Extend Reaction Time: Monitor the reaction over a longer period using TLC or GC. Literature procedures for similar alkylations can range from 3 to 24 hours.[3]
Issue 2: Formation of Multiple Products (Side Reactions)

Your analysis shows the desired product along with several other spots on TLC or peaks in GC/NMR, indicating the formation of byproducts.

Potential Causes & Solutions

Possible Cause Explanation Recommended Action
1. Dialkylation After the first successful alkylation, the product may still possess an acidic proton, which can be removed by the base, leading to a second alkylation event.Use a Bulky Base: A sterically hindered base like potassium tert-butoxide (KOtBu) can selectively deprotonate the starting material over the more crowded mono-alkylated product. Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the starting ester relative to the base and alkylating agent.
2. O-Alkylation vs. C-Alkylation Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is usually favored, certain conditions can promote O-alkylation.Modify Solvent/Counter-ion: Polar aprotic solvents like DMF or DMSO can solvate the cation, leaving a "naked" and more reactive enolate that favors C-alkylation.[1][7] The choice of the base's counter-ion (e.g., Li⁺, Na⁺, K⁺) can also influence the outcome.
3. Michael Addition Side Reactions If the alkylating agent is an α,β-unsaturated compound, the enolate can act as a Michael donor, leading to conjugate addition products instead of the desired direct alkylation.[8][9]Select Appropriate Reagents: Ensure your alkylating agent is a simple alkyl halide if direct SN2 alkylation is the goal. If a Michael addition is intended, optimize conditions for 1,4-addition.[10]
4. Decomposition of Product or Reagents High temperatures or a strongly basic environment can lead to decomposition, such as hydrolysis or elimination reactions.[5]Lower Temperature: If byproducts increase at higher temperatures, try running the reaction at a lower temperature for a longer time. Add Reagents Slowly: Adding the base or alkylating agent dropwise can help control any exothermic processes and maintain a consistent reaction temperature.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my alkylation?

The choice of base is critical and depends on several factors:

  • Acidity of the Substrate: The α-proton on triethyl 1,1,2-ethanetricarboxylate is activated by three carbonyl groups, making it relatively acidic. The base must be strong enough to deprotonate it efficiently. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your active methylene compound.

  • Steric Hindrance: To avoid side reactions like dialkylation, a bulky base such as potassium tert-butoxide can be advantageous.

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture. For example, NaH is often used in solvents like THF or DMF where it forms a suspension, while sodium ethoxide is used in ethanol.

  • Cost and Safety: For large-scale synthesis, the cost and handling safety of the base are important considerations. Inorganic bases like potassium carbonate are cheaper and safer to handle than sodium hydride but are also less reactive.[2][7]

Comparison of Common Bases

BaseFormulaTypical SolventKey Characteristics
Sodium HydrideNaHTHF, DMFStrong, non-nucleophilic, inexpensive. Requires careful handling (flammable).
Sodium EthoxideNaOEtEthanolStrong base, suitable when ethanol is the solvent. Can lead to transesterification.[7]
Potassium tert-ButoxideKOtBuTHF, t-BuOHVery strong, sterically hindered base. Good for preventing over-alkylation.
Potassium CarbonateK₂CO₃DMF, AcetoneWeaker inorganic base. Often requires higher temperatures or phase-transfer catalysts.[7] Good for large-scale, cost-sensitive reactions.
Cesium CarbonateCs₂CO₃DMFEffective for C-alkylation, sometimes allowing for milder reaction conditions (room temperature).[11]
Q2: What is the mechanism of this alkylation reaction?

The reaction proceeds via a two-step SN2 mechanism.

  • Deprotonation (Acid-Base Reaction): The base removes the acidic α-proton located between the three carbonyl groups, forming a resonance-stabilized enolate anion. This is the key nucleophile.[1]

  • Nucleophilic Attack (SN2): The nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion) and forming the new C-C bond.

Alkylation Mechanism cluster_step1 Acid-Base Reaction cluster_step2 C-C Bond Formation Start Triethyl 1,1,2-ethanetricarboxylate + Base Enolate Resonance-Stabilized Enolate Anion Start->Enolate Step 1: Deprotonation AlkylHalide + Alkyl Halide (R-X) Product Alkylated Product + Base-H⁺ + X⁻ AlkylHalide->Product Step 2: SN2 Attack

Caption: General mechanism for base-catalyzed alkylation.

Q3: How do I set up and monitor the reaction effectively?

A successful experiment relies on proper setup and monitoring.[5]

Experimental Protocol: General Procedure for Alkylation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Suspend the base (e.g., 1.1 equivalents of NaH) in an appropriate anhydrous solvent (e.g., THF).

  • Substrate Addition: Cool the suspension to 0°C. Slowly add a solution of triethyl 1,1,2-ethanetricarboxylate (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Enolate Formation: Allow the mixture to stir at 0°C or room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

  • Workup: Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or vacuum distillation.[3]

Troubleshooting_Workflow Start Reaction Complete? (Check by TLC/GC) No No Start->No Yes Yes Start->Yes CheckTime Increase Reaction Time No->CheckTime Proceed Proceed to Workup & Purification Yes->Proceed CheckTemp Increase Temperature CheckTime->CheckTemp CheckBase Is Base Strong Enough? CheckTemp->CheckBase No_Base No_Base CheckBase->No_Base No Yes_Base Yes_Base CheckBase->Yes_Base Yes CheckMoisture Check for Moisture Contamination DryReagents Ensure Anhydrous Conditions CheckMoisture->DryReagents Reassess Re-evaluate Protocol CheckMoisture->Reassess StrongerBase Use Stronger Base (e.g., NaH, KOtBu) StrongerBase->Reassess No_Base->StrongerBase Yes_Base->CheckMoisture

Caption: Decision workflow for troubleshooting low conversion.

References

  • CN103922934A - Alkylation method of active methylene compound - Google P
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: )
  • A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxyl
  • Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex - Chemical Communic
  • Ch21: Alkyl
  • Alkylation of active methylene compounds | Download Table - ResearchG
  • Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - European P
  • Michael Addition Reaction Mechanism - Chemistry Steps. (URL: )
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (URL: )
  • In organic chemistry, why is my percent yield so low? - Quora. (URL: )
  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols - International Journal of Advanced Biotechnology and Research. (URL: )
  • Michael Addition Practice Problems | Test Your Skills with Real Questions - Pearson. (URL: )
  • Solved Problems on Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles - Organic Chemistry - Pharmacy 180. (URL: )
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: )
  • 23.10: Conjugate Additions- The Michael Reaction - Chemistry LibreTexts. (URL: )

Sources

Optimization

Technical Support Guide: Recrystallization of Triethyl 1,1,2-ethylenetricarboxylate Derivatives

Executive Summary Recrystallizing derivatives of Triethyl 1,1,2-ethylenetricarboxylate presents a specific physicochemical challenge: these molecules possess a lipophilic alkyl backbone competing with highly polar carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recrystallizing derivatives of Triethyl 1,1,2-ethylenetricarboxylate presents a specific physicochemical challenge: these molecules possess a lipophilic alkyl backbone competing with highly polar carbonyl arrays. This "amphiphilic" nature often leads to the dreaded "oiling out" phenomenon (liquid-liquid phase separation) rather than crystal nucleation.[1]

This guide moves beyond generic advice, providing a mechanistic approach to solvent selection based on dielectric constants, polarity matching, and thermodynamic control.

Module 1: The Solvent Selection Logic

The Polarity Paradox

Triethyl 1,1,2-ethylenetricarboxylate derivatives are generally soluble in most organic solvents (DCM, EtOAc, Acetone) but poorly soluble in alkanes (Hexane, Heptane) and water. The goal is to find a "marginal" solvent or a binary system that creates supersaturation without triggering phase separation (oil formation).

Solvent Compatibility Matrix
Solvent SystemPolarity Index (

)
SuitabilityTechnical Notes
Ethanol (Abs.) 4.3High Gold Standard. Matches the ethyl ester groups, preventing transesterification.
Ethyl Acetate / Hexane 4.4 / 0.1High Excellent binary system. EtOAc dissolves; Hexane acts as the anti-solvent.
DCM / Hexane 3.1 / 0.1Medium Good for very lipophilic derivatives. Risk: DCM evaporates too fast, causing crusting.
Methanol 5.1Low RISK: High probability of transesterification (exchange of Ethyl

Methyl ester) if heated. Avoid unless confirmed stable.
Ethanol / Water 4.3 / 10.2Medium Effective for highly polar derivatives. RISK: Hydrolysis if heated for prolonged periods.
Diethyl Ether 2.8Low Too volatile; flammability risk. Often leads to "creeping" of salts/oils.

Module 2: The "Oiling Out" Troubleshooting Protocol

The Problem: You cool your solution, and instead of white needles, you see a separate layer of viscous goo at the bottom. The Cause: The temperature where the solution becomes saturated (


) is higher than the melting point of the solvated compound (

).
Workflow: Rescuing an Oiled-Out Batch

OilingOut Start Issue: Product Oiled Out Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is solution too concentrated? Reheat->CheckConc AddSolvent Add 10-20% more Good Solvent CheckConc->AddSolvent Yes Cooling Step 2: Controlled Cooling (Insulate flask) CheckConc->Cooling No AddSolvent->Cooling CloudPoint Does Oil reform? Cooling->CloudPoint Seed Step 3: Seeding Add seed crystal at T < Tmelt CloudPoint->Seed No (Clear) Triturate Step 4: Trituration Scratch glass / Add Anti-solvent CloudPoint->Triturate Yes (Oil returns) Success Crystallization Seed->Success Triturate->Reheat Failed Triturate->Success Solidifies

Figure 1: Decision tree for managing liquid-liquid phase separation (oiling out) during ester recrystallization.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Binary Solvent Recrystallization (EtOAc / Hexane)

Best for: Lipophilic derivatives that oil out in pure ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating on a steam bath/block until the solid just dissolves.

    • Critical: Do not add large excess.

  • Filtration (Optional): If insoluble particles remain, perform a hot filtration through a pre-warmed glass funnel.

  • The Anti-Solvent Addition:

    • Keep the solution near boiling.[2][3][4][5][6]

    • Add Hexane (or Heptane) dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

  • The Clarification: Add one drop of EtOAc to clear the turbidity.

  • Nucleation: Remove from heat. Cover with a watch glass. Allow to cool to room temperature undisturbed.

    • Pro-Tip: If oil droplets form immediately, reheat and add slightly more EtOAc (shift the equilibrium).

  • Collection: Cool in an ice bath for 20 minutes, then filter via vacuum (Buchner funnel). Wash with cold Hexane.

Protocol B: Single Solvent (Ethanol)

Best for: Stable, higher-melting derivatives.

  • Use Absolute Ethanol .[7] Avoid 95% EtOH unless the compound is known to be hydrolysis-resistant.

  • Dissolve at reflux.[2][7]

  • Seeding is Mandatory: Because esters tend to supercool, add a tiny crystal of pure product once the solution reaches ~35-40°C. This provides a template for the lattice, preventing oil formation.

Module 4: Critical Stability Factors

Transesterification (The Silent Killer)
  • Mechanism: If you recrystallize an Ethyl ester in Methanol with trace acid/base present, you will generate a mixture of Ethyl, Methyl, and Mixed esters.

  • Rule: Always match the alcohol solvent to the ester group (

    
    ).
    
  • Exception: If using non-nucleophilic solvents (Toluene, Hexane, DCM), this is not a concern.

Hydrolysis
  • Trigger: Water + Heat + Trace Acid (often left over from synthesis, e.g.,

    
     or 
    
    
    
    ).
  • Prevention:

    • Wash the crude organic layer with saturated

      
      before attempting recrystallization.
      
    • Ensure the crude solid is neutral.

    • Avoid boiling in water-containing solvents for >15 minutes.

Frequently Asked Questions (FAQ)

Q: My compound is an oil at room temperature. Can I still recrystallize it? A: Possibly. Many "oils" are actually solids with low melting points depressed by impurities.

  • Try this: Dissolve in a minimal amount of Diethyl Ether. Cool to -78°C (Dry Ice/Acetone).[8] If it solidifies, scratch the glass to induce memory. Allow to warm slowly. If it melts again, it is likely an intrinsic oil; purification via Vacuum Distillation (0.1 - 1.0 mmHg) is recommended instead of recrystallization.

Q: I see crystals, but they are "gummy" or sticky. A: This indicates trapped solvent or impurities.

  • Fix: "Sweating."[9] Filter the gummy crystals. Suspend them in cold Hexane (in which they are insoluble) and stir vigorously (trituration). This pulls out the oily impurities from the crystal surface. Filter again.

Q: Can I use Acetone? A: Acetone is an excellent solvent for dissolution but poor for crystallization because it is too good (high solubility). It works best in a binary system: Acetone / Water . (Add water dropwise to hot acetone solution until cloudy).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Organic Syntheses. (1953). Methanetricarboxylic acid, triethyl ester.[10][11] Org. Synth. 33 , 36; Coll. Vol. 4 , 486. (Describes the handling and distillation of the parent liquid ester). Link

  • Organic Syntheses. (1941). Ethyl propane-1,1,2,3-tetracarboxylate.[6] Org. Synth. Coll. Vol. 1 , 523. (Demonstrates handling of polycarboxylate derivatives). Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Industrial perspective on phase separation). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Physicochemical Validation of Triethyl 1,1,2-ethanetricarboxylate

For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is a foundational pillar of reproducible and reliable research. This guide provides an in-depth validatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is a foundational pillar of reproducible and reliable research. This guide provides an in-depth validation of two critical physical properties of Triethyl 1,1,2-ethanetricarboxylate (CAS 7459-46-3): refractive index and boiling point.[1][2][3] These parameters serve as crucial indicators of purity and identity.

This document moves beyond a simple recitation of values. It delves into the causality behind the experimental methodologies chosen for their validation and provides a comparative analysis with structurally related esters. Every protocol herein is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Comparative Analysis of Physicochemical Properties

The selection of a reagent in a synthetic pathway or as a component in a formulation is often a matter of fine-tuning physical and chemical properties. To this end, a comparative analysis of Triethyl 1,1,2-ethanetricarboxylate against similar tricarboxylic acid esters is presented below. This allows for an informed selection based on desired volatility (indicated by boiling point) and light interaction (indicated by refractive index).

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Refractive Index (n²⁰/D)Boiling Point (°C)
Triethyl 1,1,2-ethanetricarboxylate 7459-46-3C₁₁H₁₈O₆246.261.4280 - 1.430099 @ 0.5 mmHg
Triethyl methanetricarboxylate6279-86-3C₁₀H₁₆O₆232.231.424228-229 @ 100 mmHg
Trimethyl 1,1,2-ethanetricarboxylate40967-67-7C₈H₁₂O₆204.18Not availableNot available

Note: Data sourced from publicly available information.[2][4][5][6][7] Boiling points at reduced pressure are provided as these compounds may decompose at atmospheric boiling temperatures.

Experimental Validation Protocols

The following sections provide detailed, step-by-step methodologies for the experimental validation of the refractive index and boiling point of Triethyl 1,1,2-ethanetricarboxylate. The rationale behind key steps is elucidated to provide a deeper understanding of the process.

Refractive Index Determination: The Abbe Refractometer Method

The refractive index is a fundamental physical property of a substance, representing the ratio of the speed of light in a vacuum to its speed in that substance.[8] It is a highly sensitive measure of purity. The Abbe refractometer is a classic and reliable instrument for this purpose.

The choice of the Abbe refractometer is predicated on its ability to provide accurate measurements with a small sample volume. The instrument operates on the principle of measuring the critical angle of total internal reflection between a prism of high refractive index and the sample.

  • Instrument Calibration: Begin by calibrating the Abbe refractometer using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330). This ensures the accuracy of the subsequent measurements.

  • Sample Application: Place a few drops of Triethyl 1,1,2-ethanetricarboxylate onto the surface of the measuring prism.

  • Measurement: Close the prism assembly and allow the sample to equilibrate to the instrument's temperature (typically 20°C, controlled by a water bath).

  • Observation: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index value is read directly from the instrument's scale.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue to prevent contamination of future measurements.

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Calibrate Calibrate Refractometer with Distilled Water Clean Clean Prism Surface Calibrate->Clean Apply Apply Sample to Prism Clean->Apply Equilibrate Allow Temperature Equilibration (20°C) Apply->Equilibrate Adjust Adjust for Sharp Light/Dark Interface Equilibrate->Adjust Read Read Refractive Index Adjust->Read Clean_Post Clean Prism Surface Read->Clean_Post

Caption: Workflow for Refractive Index Measurement.

Boiling Point Determination: The Micro-Boiling Point (Capillary) Method

For small sample volumes or for substances that may decompose at higher temperatures, the micro-boiling point method is a highly effective technique.[9] This method relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.

This method is chosen for its efficiency with small sample sizes and its ability to provide an accurate boiling point, especially at reduced pressures. The principle involves trapping a small amount of the sample's vapor in an inverted capillary tube and observing the temperature at which this vapor is in equilibrium with the liquid phase.

  • Apparatus Assembly: Attach a small test tube containing approximately 0.5 mL of Triethyl 1,1,2-ethanetricarboxylate to a thermometer using a rubber band.

  • Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a programmable heating block).

  • Observation of Bubbles: Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the sample's vapor.[10]

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

  • Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9][10] This indicates that the vapor pressure inside the capillary is equal to the external pressure.

  • Pressure Correction (if necessary): If the determination is not performed at standard pressure (760 mmHg), the observed boiling point will need to be corrected.

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_reading Boiling Point Reading Sample Add Sample to Test Tube Assemble Attach Test Tube to Thermometer Sample->Assemble Insert Insert Inverted Capillary Tube Assemble->Insert Heat Heat in Oil Bath or Heating Block Insert->Heat Observe_Bubbles Observe Stream of Bubbles Heat->Observe_Bubbles Cool Remove Heat and Allow to Cool Slowly Observe_Bubbles->Cool Record_Temp Record Temperature when Liquid Enters Capillary Cool->Record_Temp

Caption: Workflow for Micro-Boiling Point Determination.

References

  • Al-Shikh Khalil, M., & Ince, R. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-61. [Link]

  • University of Calgary. Boiling Point Determination. [Link]

  • MySkinRecipes. Triethyl 1,1,2-ethanetricarboxylate. [Link]

  • PubChem. Triethyl ethane-1,1,2-tricarboxylate. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • YouTube. Experiment to Determine the Refractive Index of a Triangular Glass Prism. [Link]

  • JoVE. Boiling Points - Procedure. [Link]

  • University of Alberta. Micro-boiling point measurement. [Link]

  • Wikipedia. Refractive index. [Link]

  • BYJU'S. To Find The Refractive Index Of A Liquid By Using A Convex Lens And Plane Mirror. [Link]

  • University of Babylon. Experiment No.1 Object: To determine the refractive index of a prism by using a spectrometer. [Link]

  • PubChem. Rhamnitol. [Link]

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